molecular formula C20H25NO2 B1494569 NITD-916

NITD-916

Cat. No.: B1494569
M. Wt: 311.4 g/mol
InChI Key: WKDRRKVUJLNFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NITD-916, also known as NITD-916, is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality NITD-916 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NITD-916 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23)

InChI Key

WKDRRKVUJLNFSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C

Synonyms

6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one

Origin of Product

United States

Foundational & Exploratory

NITD-916: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NITD-916 is a potent, orally bioavailable antitubercular agent belonging to the 4-hydroxy-2-pyridone class of molecules. Its primary mechanism of action is the direct inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[3][4] By disrupting mycolic acid synthesis, NITD-916 compromises the structural integrity of the cell envelope, leading to bacterial death.[1][3] A key advantage of NITD-916 is its activity against isoniazid-resistant strains of Mycobacterium tuberculosis, as it does not require metabolic activation by the catalase-peroxidase KatG, a common route for isoniazid resistance.[5][6]

Core Mechanism: Direct Inhibition of InhA

The molecular basis of NITD-916's activity lies in its ability to form a stable ternary complex with the InhA enzyme and its cofactor, NADH.[1] This high-affinity binding event effectively blocks the substrate-binding pocket of InhA, preventing its interaction with long-chain enoyl-ACP substrates.[1] The enzymatic function of InhA is to catalyze the final, rate-limiting step in each cycle of fatty acid elongation within the FAS-II pathway. The inhibition of this crucial step halts the production of the meromycolate chain of mycolic acids, leading to a rapid cessation of cell wall biosynthesis and subsequent loss of bacterial viability.[1][3]

Visualizing the Mechanism and Experimental Procedures

To elucidate the mechanism of action and preclinical efficacy of NITD-916, a series of biochemical and microbiological assays are employed. The following diagrams illustrate the inhibitory pathway and a standard experimental workflow.

Inhibition_Pathway cluster_FASII_Pathway Mycobacterial FAS-II Pathway Fatty_Acid_Precursors Fatty Acid Precursors Enoyl_ACP 2-trans-Enoyl-ACP Fatty_Acid_Precursors->Enoyl_ACP Elongation Cycle InhA InhA Enzyme Enoyl_ACP->InhA Substrate Fatty_Acyl_ACP Elongated Fatty Acyl-ACP InhA->Fatty_Acyl_ACP Reduction Mycolic_Acid_Synthesis Mycolic Acid Synthesis Fatty_Acyl_ACP->Mycolic_Acid_Synthesis Mycolic_Acids Mycolic Acids Mycolic_Acid_Synthesis->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption NITD_916 NITD-916 Inhibition Inhibition NITD_916->Inhibition Inhibition->InhA Blocks Substrate Binding

Caption: Inhibition of the mycolic acid synthesis pathway by NITD-916.

Experimental_Workflow Start Prepare Bacterial Culture (e.g., M. tuberculosis) Serial_Dilution Prepare 2-fold Serial Dilutions of NITD-916 in 96-well plates Start->Serial_Dilution Inoculation Inoculate wells with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 7-14 days Inoculation->Incubation Readout Assess bacterial growth inhibition (e.g., visually or using resazurin assay) Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination End MIC Value Reported MIC_Determination->End

Caption: Experimental workflow for determining the MIC of NITD-916.

Quantitative Data

The following table summarizes key quantitative parameters for NITD-916 activity against various mycobacterial species and its enzymatic target.

ParameterTarget Organism/EnzymeValueReference(s)
IC₅₀ M. tuberculosis InhA570 nM[1]
MIC₅₀ M. tuberculosis50 nM[1]
MIC Range Multidrug-Resistant M. tuberculosis0.04 - 0.16 µM[1]
MIC₅₀ M. abscessus (clinical isolates)0.125 mg/L[7]
MIC₉₀ M. abscessus (clinical isolates)1 mg/L[7]
Frequency of Resistance M. tuberculosis H37Rv8.5 × 10⁻⁷ to 2.6 × 10⁻⁷[5]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of NITD-916 is determined by the broth microdilution method in 96-well plates. A two-fold serial dilution of NITD-916 is prepared in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). A standardized inoculum of the mycobacterial strain to be tested is added to each well. The plates are sealed and incubated at 37°C. After a period of 7 to 14 days, depending on the growth rate of the species, the wells are inspected for visible bacterial growth. The MIC is recorded as the lowest concentration of NITD-916 that completely inhibits visible growth.

Intracellular Activity in Macrophage Models

To evaluate the ability of NITD-916 to kill mycobacteria residing within host cells, a macrophage infection model is utilized.[3][8]

  • Infection: A monolayer of cultured macrophages (e.g., THP-1 or bone marrow-derived macrophages) is infected with a suspension of mycobacteria at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After a 4-hour incubation period to allow for phagocytosis, the cell monolayer is washed, and fresh medium containing a low concentration of a non-penetrating antibiotic (e.g., amikacin) is added for a short duration to eliminate any remaining extracellular bacteria.[3]

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of NITD-916.

  • Quantification: At various time points (e.g., 0, 1, and 3 days post-treatment), the macrophages are lysed with a gentle detergent to release the intracellular bacteria.[3] The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H10).

  • Analysis: After incubation, colony-forming units (CFUs) are counted to determine the intracellular bacterial load. A reduction in CFUs in NITD-916-treated cells compared to untreated controls indicates intracellular bactericidal or bacteriostatic activity.

In Vivo Efficacy in Mouse Infection Models

The therapeutic potential of NITD-916 is assessed in animal models, typically in mice with acute or chronic pulmonary mycobacterial infections.[1][8]

  • Infection: Mice (e.g., BALB/c strain) are infected via an aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.[1]

  • Treatment: Treatment with NITD-916, administered orally once daily, is initiated at a predetermined time post-infection (e.g., 1 day for acute models, several weeks for chronic models).[1]

  • Evaluation: After a defined treatment period (e.g., 14 days or 1 month), mice are euthanized.[1][8] The lungs and spleens are aseptically removed, homogenized, and the bacterial burden is quantified by plating serial dilutions of the homogenates and counting CFUs.[1][8] Efficacy is measured by the log₁₀ reduction in bacterial load compared to untreated control animals.[1][8]

Mechanisms of Resistance

Resistance to NITD-916 is primarily associated with single nucleotide polymorphisms (SNPs) within the inhA gene.[2][5] These mutations are often located in or near the substrate-binding site or the NADH-binding pocket of the InhA protein.[5] Such mutations can reduce the binding affinity of NITD-916 to its target, thereby conferring resistance. A secondary mechanism of resistance involves mutations in the promoter region of the fabG1-inhA operon, which can lead to the overexpression of the InhA enzyme.[5] Importantly, NITD-916 remains effective against isolates with mutations in katG, the activator of isoniazid, highlighting its potential utility in treating isoniazid-resistant tuberculosis.[5]

References

NITD-916: A Technical Guide to a Direct InhA Inhibitor for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NITD-916, a potent and orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visualizations of the relevant biological pathway and experimental workflows are included to facilitate understanding.

Core Concepts and Mechanism of Action

NITD-916 is a 4-hydroxy-2-pyridone derivative that directly targets InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1] This pathway is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[2] Unlike the frontline anti-tuberculosis drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, NITD-916 does not require metabolic activation.[3]

The inhibitory action of NITD-916 involves the formation of a ternary complex with InhA and its cofactor, the reduced form of nicotinamide adenine dinucleotide (NADH).[1][4] This complex effectively blocks the fatty acyl substrate binding pocket of InhA, thereby preventing the elongation of fatty acid chains.[1] The ultimate consequence of InhA inhibition is the disruption of mycolic acid biosynthesis, leading to a compromised cell wall and subsequent bacterial cell death.[1][2] This direct mechanism of action allows NITD-916 to be active against isoniazid-resistant M. tuberculosis strains that harbor mutations in the katG gene.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for NITD-916 based on published research.

Table 1: In Vitro Activity of NITD-916

ParameterValueOrganism/SystemReference
IC50 570 nMPurified M. tuberculosis InhA[1][6]
MIC50 50 nMM. tuberculosis H37Rv[4]
MIC Range (MDR-Mtb) 0.04 - 0.16 µMMulti-drug resistant M. tuberculosis strains[4]
MIC50 (vs. Isoniazid) 40 - 160 nMMulti-drug resistant Mycobacterium strains[6]
MIC50 (vs. PA-824) 40 - 160 nMMulti-drug resistant Mycobacterium strains[6]
Frequency of Resistance 1 x 10-8M. tuberculosis[7]

Table 2: In Vivo Efficacy of NITD-916 in a Mouse Model of Tuberculosis

Animal ModelM. tuberculosis StrainDosageAdministrationTreatment DurationOutcomeReference
BALB/c miceH37Rv100 mg/kgOral (p.o.), daily1 month0.95 log reduction in bacterial burden in the lungs[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NITD-916.

In Vitro InhA Enzyme Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing InhA inhibition.

Materials:

  • Purified recombinant M. tuberculosis InhA

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • NITD-916

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8)[8]

  • DMSO (for dissolving NITD-916)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a stock solution of NITD-916 in DMSO. Create a serial dilution of the compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH, and the desired concentration of NITD-916 or DMSO (vehicle control).

  • Add the purified InhA enzyme to each well and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (e.g., DD-CoA).

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each NITD-916 concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the NITD-916 concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

In Vivo Mouse Model of Tuberculosis Infection

This protocol outlines the methodology for assessing the efficacy of NITD-916 in a murine model of tuberculosis.

Materials:

  • BALB/c mice[4]

  • Mycobacterium tuberculosis H37Rv[4]

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • NITD-916

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Aerosol infection chamber (optional, for low-dose aerosol infection)

  • Oral gavage needles

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Tissue homogenizer

Procedure:

  • Infection: Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.[10] Alternatively, intravenous or intranasal infection can be performed.[4][10]

  • Treatment: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment. Prepare a formulation of NITD-916 in the vehicle for oral administration.

  • Administer NITD-916 (e.g., 100 mg/kg) or the vehicle control to the mice daily via oral gavage for the specified treatment duration (e.g., 1 month).[4]

  • Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile PBS with 0.05% Tween 80.

  • Prepare serial dilutions of the lung homogenates in the same buffer.

  • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) on the plates to determine the bacterial load in the lungs.[2][4]

  • Compare the CFU counts from the NITD-916 treated group to the vehicle-treated control group to determine the reduction in bacterial burden.

Mycolic Acid Synthesis Inhibition Assay

This protocol describes a method to assess the impact of NITD-916 on mycolic acid biosynthesis using radiolabeling.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis, M. smegmatis)

  • Middlebrook 7H9 broth with appropriate supplements

  • NITD-916

  • [1-14C]acetic acid

  • Saponification reagent (e.g., 5% potassium hydroxide in 2-methoxyethanol)[11]

  • Acidification reagent (e.g., 20% sulfuric acid)[11]

  • Methylating agent (e.g., methyl iodide)

  • Organic solvents (e.g., diethyl ether, dichloromethane, hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chambers

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Grow a mid-log phase culture of the mycobacterial species.

  • Treat the culture with varying concentrations of NITD-916 or DMSO (vehicle control) for a defined period (e.g., 24 hours).

  • Add [1-14C]acetic acid to the cultures and incubate for a further period (e.g., 8-24 hours) to allow for incorporation into fatty acids and mycolic acids.

  • Harvest the bacterial cells by centrifugation and wash them.

  • Saponification and Methylation: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze the lipids.[11]

  • After cooling, acidify the mixture and extract the mycolic acids with an organic solvent like diethyl ether.[11]

  • Methylate the extracted mycolic acids using a methylating agent to form mycolic acid methyl esters (MAMEs).

  • TLC Analysis: Spot the extracted and methylated lipids onto a silica TLC plate.

  • Develop the TLC plate in a solvent system appropriate for separating MAMEs (e.g., a non-polar solvent system like hexane:ethyl acetate).[1]

  • Visualization: Dry the TLC plate and visualize the radiolabeled MAMEs using a phosphorimager or by exposing the plate to X-ray film.

  • A reduction in the intensity of the MAME bands in the NITD-916-treated samples compared to the control indicates inhibition of mycolic acid biosynthesis.

Mandatory Visualizations

Signaling Pathway

Mycolic_Acid_Synthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP C16-C18 Fatty Acids Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Reduction Elongated_Acyl_ACP->FAS_II Further Elongation Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Condensation & Modification Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation NITD_916 NITD-916 NITD_916->InhA Inhibition NADH NADH NADH->InhA

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by NITD-916.

Experimental Workflow

In_Vivo_Efficacy_Workflow Start Start: In Vivo Efficacy Assessment Infection 1. Infection of Mice (e.g., BALB/c with Mtb H37Rv) Start->Infection Establishment 2. Establishment of Infection (2-4 weeks) Infection->Establishment Grouping 3. Randomization into Treatment Groups Establishment->Grouping Treatment_Group Treatment Group: NITD-916 (e.g., 100 mg/kg, p.o.) Grouping->Treatment_Group Control_Group Control Group: Vehicle (p.o.) Grouping->Control_Group Treatment_Phase 4. Daily Treatment (e.g., 1 month) Treatment_Group->Treatment_Phase Control_Group->Treatment_Phase Euthanasia 5. Euthanasia and Tissue Collection (Lungs) Treatment_Phase->Euthanasia Homogenization 6. Tissue Homogenization Euthanasia->Homogenization Dilution 7. Serial Dilution Homogenization->Dilution Plating 8. Plating on Middlebrook Agar Dilution->Plating Incubation 9. Incubation (37°C, 3-4 weeks) Plating->Incubation CFU_Count 10. Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count Analysis 11. Data Analysis: Compare Treatment vs. Control CFU_Count->Analysis End End: Determination of Efficacy Analysis->End

Caption: Workflow for Assessing the In Vivo Efficacy of NITD-916.

References

The Structure-Activity Relationship of NITD-916: A Technical Guide to a Novel Class of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent, orally active antitubercular agent belonging to the 4-hydroxy-2-pyridone class of compounds. It has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The primary mechanism of action of NITD-916 is the direct inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. These mycolic acids are essential components of the unique and protective mycobacterial cell wall. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, NITD-916 directly binds to InhA, thus bypassing a common mechanism of isoniazid resistance. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of NITD-916, its mechanism of action, and detailed experimental protocols for its evaluation.

Core Structure and Mechanism of Action

NITD-916 is a 4-hydroxy-2-pyridone derivative.[1] Its inhibitory activity is achieved by forming a ternary complex with InhA and the cofactor nicotinamide adenine dinucleotide (NADH), effectively blocking the fatty acyl substrate binding pocket.[1] This inhibition disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, cell death.[1]

The logical relationship of NITD-916's mechanism of action is outlined below:

NITD-916 Mechanism of Action cluster_fas_ii FAS-II Pathway Malonyl-ACP Malonyl-ACP beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP KasA/B Acyl-ACP Acyl-ACP Acyl-ACP->beta-ketoacyl-ACP Mycolic Acids Mycolic Acids Acyl-ACP->Mycolic Acids beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP HadA/B/C trans-2-enoyl-ACP->Acyl-ACP InhA InhA InhA NITD-916 NITD-916 InhA_Inhibition InhA Inhibition NITD-916->InhA_Inhibition InhA_Inhibition->InhA Mycolic_Acid_Depletion Mycolic Acid Depletion InhA_Inhibition->Mycolic_Acid_Depletion Cell_Death Mycobacterial Cell Death Mycolic_Acid_Depletion->Cell_Death

NITD-916 inhibits InhA, disrupting mycolic acid synthesis.

Structure-Activity Relationship of 4-Hydroxy-2-pyridone Analogs

The exploration of the 4-hydroxy-2-pyridone scaffold has revealed key structural features that are critical for its antimycobacterial potency. The following table summarizes the in vitro activity of NITD-916 and its analogs against M. tuberculosis H37Rv and the InhA enzyme.

CompoundR3 SubstitutionR6 SubstitutionMtb MIC (µM)InhA IC50 (µM)
NITD-916 Phenyl4,4-dimethylcyclohexylmethyl0.05 0.57
NITD-564Phenyl4-tert-butylcyclohexyl0.160.59
NITD-529PhenylIsobutyl1.549.60
NITD-716m-chlorophenylIsobutyl1.91.8
NITD-520p-chlorophenylIsobutyl>20>50
NITD-560Phenyl (4-methoxy on pyridone)Isobutyl>20>50

Key SAR Observations:

  • R6 Position: The lipophilicity and bulk of the substituent at the R6 position are critical for potent activity. Replacing the isobutyl group (NITD-529) with larger cycloalkyl groups like 4-tert-butylcyclohexyl (NITD-564) and 4,4-dimethylcyclohexylmethyl (NITD-916) significantly improves the whole-cell activity.[2]

  • R3 Position: Substitution on the phenyl ring at the R3 position influences activity. A meta-chloro substitution (NITD-716) is tolerated, whereas a para-chloro substitution (NITD-520) leads to a loss of activity.[1]

  • 4-Hydroxy Group: The 4-hydroxy group on the pyridone core is essential for activity. Its replacement with a methoxy group (NITD-560) results in a complete loss of both whole-cell and enzymatic activity.[1]

Experimental Protocols

InhA Enzymatic Assay

This assay measures the inhibition of InhA activity by monitoring the oxidation of NADH to NAD+ spectrophotometrically.

InhA Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (30 mM PIPES, pH 6.8, 150 mM NaCl) Substrate (trans-2-dodecenoyl-CoA) Cofactor (NADH) InhA Enzyme Test Compound (e.g., NITD-916) Incubation Incubate InhA, NADH, and Test Compound Reagents->Incubation Initiation Initiate reaction with trans-2-dodecenoyl-CoA Incubation->Initiation Measurement Monitor NADH oxidation at 340 nm Initiation->Measurement Calculation Calculate initial reaction rates Measurement->Calculation IC50 Determine IC50 values Calculation->IC50

Workflow for the InhA enzymatic inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • NADH Stock Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically 250 µM.[3]

    • Substrate Stock Solution: Prepare a stock solution of trans-2-dodecenoyl-CoA (DD-CoA) in the assay buffer. The final concentration in the assay is typically 25 µM.[3]

    • InhA Enzyme: Purify recombinant InhA and prepare a stock solution in the assay buffer. The final concentration in the assay is typically 10-100 nM.[3]

    • Test Compound: Prepare serial dilutions of NITD-916 or its analogs in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADH, and the test compound to each well.

    • Add the InhA enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DD-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis by using the redox indicator Alamar Blue to measure cell viability.

MABA Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Analysis Setup Prepare serial dilutions of test compound in a 96-well plate. Add M. tuberculosis culture to each well. Growth Incubate the plate at 37°C for 5-7 days. Setup->Growth AlamarBlue Add Alamar Blue solution to each well. Growth->AlamarBlue Incubate_Read Incubate for 24 hours and visually or spectrophotometrically assess color change. AlamarBlue->Incubate_Read MIC_Determination Determine MIC as the lowest concentration that prevents a color change from blue to pink. Incubate_Read->MIC_Determination

Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Plate Setup:

    • In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to each well.

    • Prepare two-fold serial dilutions of the test compound in the wells.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.

Mycolic Acid Synthesis Inhibition Assay

This assay measures the effect of a compound on the biosynthesis of mycolic acids by monitoring the incorporation of a radiolabeled precursor, such as [14C]acetate.

Detailed Protocol:

  • Bacterial Culture and Treatment:

    • Grow a culture of M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Treat the culture with the test compound at various concentrations (e.g., 1x and 2x MIC) for a defined period (e.g., 24 hours).

  • Radiolabeling:

    • Add [1-14C]acetic acid to each culture and incubate for an additional period (e.g., 8 hours) to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction and Saponification:

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

    • Saponify the extracted lipids using potassium hydroxide to release the fatty acids and mycolic acids.

  • Derivatization and Analysis:

    • Acidify the saponified lipids and extract the free fatty acids and mycolic acids.

    • Methylate the acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

    • Analyze the FAMEs and MAMEs by thin-layer chromatography (TLC).

    • Visualize the radiolabeled lipids by autoradiography or phosphorimaging.

  • Data Analysis:

    • Quantify the radioactivity in the spots corresponding to FAMEs and MAMEs.

    • Determine the percentage of inhibition of mycolic acid synthesis by comparing the radioactivity in the MAMEs of treated samples to that of untreated controls.

Conclusion

NITD-916 and the broader class of 4-hydroxy-2-pyridones represent a promising new avenue for the development of antitubercular drugs, particularly for the treatment of drug-resistant infections. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to optimize this chemical scaffold and advance new therapies for tuberculosis. The key takeaways from the SAR studies highlight the importance of a bulky, lipophilic group at the R6 position and the essential nature of the 4-hydroxy group on the pyridone core for potent InhA inhibition and whole-cell activity. Further exploration of substitutions at the R3 position and other parts of the molecule may lead to the discovery of next-generation InhA inhibitors with improved efficacy and pharmacokinetic properties.

References

The Molecular Target of NITD-916: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of NITD-916, a potent anti-tubercular agent. NITD-916 directly inhibits the mycobacterial enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway. This inhibition leads to the depletion of mycolic acids, essential components of the mycobacterial cell wall, ultimately resulting in bacterial cell death. This document details the biochemical and structural basis of NITD-916's activity, presents key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with new mechanisms of action. The mycolic acid biosynthesis pathway is a well-validated target for anti-tubercular drugs, as exemplified by the frontline drug isoniazid. However, the requirement for activation by the catalase-peroxidase KatG is a common mechanism of isoniazid resistance. NITD-916, a 4-hydroxy-2-pyridone derivative, is a direct-acting inhibitor of InhA, bypassing the need for KatG activation and demonstrating efficacy against isoniazid-resistant strains.[1][2]

Molecular Target Identification and Mechanism of Action

The primary molecular target of NITD-916 is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA .[2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.

The mechanism of action of NITD-916 involves its binding to the InhA enzyme. Biophysical and structural studies have revealed that NITD-916 forms a ternary complex with InhA and its cofactor NADH .[3] This binding occurs within the fatty acyl substrate-binding pocket of InhA, effectively blocking the access of the natural enoyl-ACP substrate.[3] The inhibition of InhA disrupts the FAS-II pathway, leading to a reduction in the synthesis of mycolic acids.[3] As mycolic acids are crucial for the integrity and low permeability of the mycobacterial cell wall, their depletion results in bacterial cell death.[3]

Quantitative Data

The potency of NITD-916 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of NITD-916

ParameterValueOrganism/EnzymeReference
IC50570 nMMycobacterium tuberculosis InhA[3]
MIC5050 nMMycobacterium tuberculosis H37Rv[3]
MIC Range0.04 - 0.16 µMMDR M. tuberculosis strains[2]
MIC0.08 µMMycobacterium tuberculosis H37Rv (on solid media)[4]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Signaling Pathway and Experimental Workflows

Mycolic Acid Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of the FAS-II system and the specific inhibitory action of NITD-916 on InhA.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation & Processing Acetyl-CoA Acetyl-CoA C16-C18 Acyl-CoA C16-C18 Acyl-CoA Acetyl-CoA->C16-C18 Acyl-CoA De novo synthesis C24-C26 Acyl-CoA C24-C26 Acyl-CoA C16-C18 Acyl-CoA->C24-C26 Acyl-CoA Malonyl-ACP Malonyl-ACP alpha-branch alpha-branch C24-C26 Acyl-CoA->alpha-branch Elongation_Cycle Elongation_Cycle Malonyl-ACP->Elongation_Cycle Condensation (KasA/B) Reduction (MabA) Reduction (MabA) Elongation_Cycle->Reduction (MabA) Dehydration (HadA/B/C) Dehydration (HadA/B/C) Reduction (MabA)->Dehydration (HadA/B/C) Enoyl-ACP Enoyl-ACP Dehydration (HadA/B/C)->Enoyl-ACP Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP Reduction InhA InhA Acyl-ACP->Elongation_Cycle Further elongation (up to C56) Meromycolic_Acid Meromycolic_Acid Acyl-ACP->Meromycolic_Acid InhA->Acyl-ACP NADH -> NAD+ Mycolic_Acids Mycolic_Acids Meromycolic_Acid->Mycolic_Acids Condensation (Pks13) alpha-branch->Mycolic_Acids Cell_Wall Cell_Wall Mycolic_Acids->Cell_Wall Translocation & Esterification NITD-916 NITD-916 NITD-916->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway and inhibition by NITD-916.

Experimental Workflow for InhA Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory activity of NITD-916 against the InhA enzyme.

InhA_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified InhA enzyme - NADH solution - NITD-916 dilutions - Substrate (e.g., 2-trans-octenoyl-CoA) - Assay buffer Start->Prepare_Reagents End End Enzyme_Preincubation Pre-incubate InhA, NADH, and NITD-916 (or DMSO control) Prepare_Reagents->Enzyme_Preincubation Reaction_Initiation Initiate reaction by adding substrate Enzyme_Preincubation->Reaction_Initiation Monitor_Absorbance Monitor decrease in absorbance at 340 nm (oxidation of NADH) Reaction_Initiation->Monitor_Absorbance Data_Analysis Calculate initial reaction velocities and determine IC50 value Monitor_Absorbance->Data_Analysis Data_Analysis->End

Caption: Workflow for InhA enzyme inhibition assay.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of NITD-916 against M. tuberculosis.

MIC_Determination_Workflow Start Start Prepare_Media Prepare Middlebrook 7H10 agar plates with serial dilutions of NITD-916 Start->Prepare_Media End End Prepare_Inoculum Prepare a standardized inoculum of M. tuberculosis H37Rv Prepare_Media->Prepare_Inoculum Inoculate_Plates Spot inoculum onto the surface of the agar plates Prepare_Inoculum->Inoculate_Plates Incubation Incubate plates at 37°C for 3-4 weeks Inoculate_Plates->Incubation Read_Results Determine the lowest concentration of NITD-916 that completely inhibits visible growth (MIC) Incubation->Read_Results Read_Results->End

Caption: Workflow for MIC determination of NITD-916.

Experimental Protocols

Recombinant InhA Expression and Purification

This protocol describes the expression of M. tuberculosis InhA in E. coli and its subsequent purification.

  • Transformation: The inhA gene is cloned into an expression vector and transformed into a suitable E. coli expression strain, such as BL21(DE3)pLysS.[5]

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[5][6]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 M NaCl, 10% glycerol, 20 mM imidazole).[6] The cells are lysed by sonication or other mechanical means, and the cell debris is removed by centrifugation.[5]

  • Affinity Chromatography: The soluble lysate containing the His-tagged InhA is loaded onto a nickel-affinity chromatography column (e.g., HiTrap IMAC).[5][6] The column is washed with the lysis buffer to remove unbound proteins.

  • Elution: The bound InhA is eluted from the column using a high concentration of imidazole (e.g., 250-500 mM).[5][6]

  • Tag Cleavage and Further Purification (Optional): If the expression construct includes a cleavable tag, the tag can be removed by incubation with a specific protease. Further purification steps, such as size-exclusion chromatography, can be performed to achieve higher purity.[6]

  • Protein Concentration and Storage: The purified protein is concentrated and stored in an appropriate buffer at -80°C.

InhA Enzyme Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of NITD-916 on InhA activity.

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, pH 7.5, 50 mM NaCl, 0.1 mM EDTA.[6]

    • NADH Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically around 250 µM.[7]

    • InhA Solution: Dilute the purified InhA in the assay buffer to the desired final concentration (e.g., 100 nM).[6]

    • Substrate Solution: Prepare a stock solution of a suitable InhA substrate, such as 2-trans-octenoyl-CoA. The final concentration in the assay is typically around 1.5 mM.[6]

    • NITD-916 Solution: Prepare serial dilutions of NITD-916 in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 1%).[7]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH solution, and the NITD-916 dilutions (or DMSO for the control).

    • Add the InhA solution to each well and pre-incubate for 10 minutes at room temperature.[6]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. This corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the logarithm of the NITD-916 concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of NITD-916 against M. tuberculosis H37Rv using the agar dilution method.

  • Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[4] Prepare a series of plates containing two-fold serial dilutions of NITD-916. A drug-free control plate should also be prepared.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then prepare further dilutions to obtain the desired inoculum size.

  • Inoculation: Spot 5-10 µL of the prepared bacterial suspension onto the surface of the NITD-916-containing and control agar plates.[4]

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 3-4 weeks.[4]

  • Reading Results: The MIC is defined as the lowest concentration of NITD-916 that completely inhibits the visible growth of M. tuberculosis.[4]

Crystallography of the InhA-NITD-916-NADH Ternary Complex

This protocol provides an overview of the steps involved in obtaining the crystal structure of the InhA-NITD-916-NADH complex.

  • Protein Preparation: Purify InhA as described in section 5.1.

  • Complex Formation: Incubate the purified InhA with a molar excess of NADH and NITD-916.

  • Crystallization:

    • The ternary complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.

    • A reported crystallization condition for a similar InhA complex involves using 0.2 M lithium sulfate and 20% (w/v) PEG 3350 as precipitants.[8] The specific conditions for the NITD-916 complex may require further optimization.

  • Data Collection:

    • Crystals are cryo-protected (e.g., with 20% ethylene glycol) and flash-cooled in liquid nitrogen.[8]

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The structure is solved by molecular replacement using a known InhA structure as a search model.

    • The model is refined against the diffraction data, and the electron density for the bound NADH and NITD-916 is interpreted.

Conclusion

NITD-916 is a potent and specific inhibitor of Mycobacterium tuberculosis InhA. Its direct-acting mechanism, which circumvents the common resistance pathway to isoniazid, makes it a promising candidate for further development in the fight against tuberculosis. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of anti-tubercular drug discovery and development. The structural insights into the InhA-NITD-916 interaction offer a foundation for the rational design of next-generation InhA inhibitors.

References

NITD-916: A Technical Guide on a Novel Inhibitor of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with alternative mechanisms of action. NITD-916, a 4-hydroxy-2-pyridone derivative, has emerged as a promising anti-tubercular agent. This technical guide provides an in-depth overview of NITD-916, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the field of tuberculosis.

Introduction

NITD-916 is an orally active, potent, direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[2][3] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase KatG, NITD-916 directly targets InhA, thereby circumventing a common mechanism of isoniazid resistance.[4]

Mechanism of Action

NITD-916 exerts its bactericidal effect by specifically inhibiting the enzymatic activity of InhA. It forms a ternary complex with InhA and the cofactor nicotinamide adenine dinucleotide (NADH), effectively blocking the substrate-binding pocket of the enzyme.[1] This inhibition disrupts the FAS-II pathway, leading to the depletion of mycolic acids and the accumulation of long-chain fatty acids.[5] The ultimate consequence is a compromised cell wall integrity, leading to bacterial cell death.

Signaling Pathway of Mycolic Acid Synthesis Inhibition

The following diagram illustrates the mycolic acid biosynthesis pathway and the point of inhibition by NITD-916.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_CoA->FAS_II Meromycolic_Acid Meromycolic Acids FAS_II->Meromycolic_Acid Multiple cycles InhA InhA (Enoyl-ACP Reductase) Pks13 Pks13 (Condensation) Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall (Arabinogalactan esterification) Mycolic_Acids->Cell_Wall NITD_916 NITD-916 NITD_916->InhA Inhibition

Mycolic acid biosynthesis pathway and NITD-916's point of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for NITD-916's activity against Mycobacterium tuberculosis and other mycobacteria.

Table 1: In Vitro Activity of NITD-916 against M. tuberculosis
ParameterValueReference StrainNotes
IC50 (InhA)570 nM-Enzymatic inhibition assay.[1]
MIC5050 nMM. tb H37RvMinimum Inhibitory Concentration for 50% of strains.
MIC Range (MDR-TB)0.04 - 0.16 µMMulti-drug resistant clinical isolatesDemonstrates activity against resistant strains.[1]
Table 2: In Vivo Efficacy of NITD-916 in Mouse Models
Animal ModelDosage & AdministrationTreatment DurationOutcome
BALB/c Mice (M. tb H37Rv infected)100 mg/kg; oral (p.o.); daily1 month0.95 log reduction in bacterial burden in the lungs.[6]
Mouse Model (M. abscessus infected)100 mg/kg14 days5.6 log10 CFU reduction in bacterial load in lung tissue.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of NITD-916 that inhibits the visible growth of Mycobacterium.

Method: Broth Microdilution Method.

Materials:

  • 96-well microtiter plates

  • Mycobacterium culture (e.g., M. tb H37Rv)

  • Growth media: Cation-adjusted Mueller-Hinton Broth (CaMHB) or Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[8]

  • NITD-916 stock solution (in DMSO)

  • Positive control (e.g., Isoniazid)

  • Negative control (media only)

Procedure:

  • Prepare serial two-fold dilutions of NITD-916 in the appropriate growth medium in the 96-well plates.

  • Inoculate a standardized suspension of the Mycobacterium strain into each well.

  • Incubate the plates at 37°C. Incubation times vary depending on the species (e.g., 2 weeks for M. bovis BCG).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

InhA Enzymatic Inhibition Assay

Objective: To quantify the inhibitory activity of NITD-916 against the purified InhA enzyme.

Method: Spectrophotometric assay monitoring NADH oxidation.[9]

Materials:

  • Purified InhA enzyme

  • NADH

  • Substrate: 2-trans-dodecenoyl-coenzyme A (DD-CoA)

  • Assay buffer: 30 mM PIPES, pH 6.8

  • NITD-916 stock solution (in DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and DD-CoA.

  • Add varying concentrations of NITD-916 to the reaction mixture. The final DMSO concentration should be kept low (e.g., 1% v/v) to avoid enzyme inhibition.

  • Initiate the reaction by adding a defined concentration of the InhA enzyme (e.g., 50 nM).

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., 10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 value of NITD-916.

Mycolic Acid Synthesis Inhibition Assay

Objective: To assess the effect of NITD-916 on mycolic acid biosynthesis in whole mycobacterial cells.

Method: Radiolabeling with [14C]acetate followed by lipid extraction and analysis.[5][8]

Materials:

  • Mycobacterium culture

  • Growth medium

  • NITD-916

  • [14C]acetate

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing solvents (e.g., hexane/ethyl acetate)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow a mid-log phase culture of Mycobacterium.

  • Treat the culture with varying concentrations of NITD-916 for a defined period.

  • Add [14C]acetate to the culture and incubate to allow for metabolic labeling of lipids.

  • Harvest the cells and extract the total lipids using appropriate organic solvents.

  • Analyze the lipid extracts by thin-layer chromatography (TLC) to separate different lipid species, including mycolic acid methyl esters (MAMEs) and fatty acid methyl esters (FAMEs).

  • Visualize the radiolabeled lipids using a phosphorimager or autoradiography to assess the dose-dependent inhibition of mycolic acid synthesis.

Intracellular Activity in Macrophages

Objective: To evaluate the efficacy of NITD-916 against intracellular mycobacteria residing within macrophages.

Method: Macrophage infection assay.

Materials:

  • Macrophage cell line (e.g., THP-1 human monocytic cells)

  • Mycobacterium culture

  • Cell culture medium

  • NITD-916

  • Gentamicin or Amikacin to kill extracellular bacteria

  • Lysis buffer (e.g., sterile water with saponin)

  • Agar plates for CFU enumeration

Procedure:

  • Differentiate THP-1 monocytes into macrophages.

  • Infect the macrophage monolayer with Mycobacterium at a specific multiplicity of infection (MOI), for instance, 5:1, for a few hours (e.g., 4 hours).[8]

  • Wash the cells to remove non-phagocytosed bacteria and treat with an antibiotic (e.g., 25 µg/mL Amikacin for 2 hours) to eliminate remaining extracellular bacteria.[8]

  • Treat the infected macrophages with different concentrations of NITD-916.

  • At various time points post-infection, lyse the macrophages to release intracellular bacteria.

  • Plate serial dilutions of the lysate on appropriate agar plates and incubate to determine the number of viable bacteria (colony-forming units, CFU).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the evaluation of anti-tubercular compounds like NITD-916.

In Vitro Compound Evaluation Workflow

In_Vitro_Workflow Start Compound Library Primary_Screen Primary Screen (Whole-cell MIC) Start->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) Hit_Confirmation->Cytotoxicity Mechanism_Study Mechanism of Action Studies Cytotoxicity->Mechanism_Study InhA_Assay InhA Enzymatic Assay Mechanism_Study->InhA_Assay Mycolic_Acid_Assay Mycolic Acid Synthesis Assay Mechanism_Study->Mycolic_Acid_Assay Macrophage_Assay Intracellular Activity Assay Mechanism_Study->Macrophage_Assay Lead_Candidate Lead Candidate for In Vivo Studies InhA_Assay->Lead_Candidate Mycolic_Acid_Assay->Lead_Candidate Macrophage_Assay->Lead_Candidate

A typical workflow for the in vitro evaluation of anti-tubercular compounds.
In Vivo Efficacy Evaluation Workflow

In_Vivo_Workflow Lead_Compound Lead Compound from In Vitro Studies Animal_Model Animal Model Selection (e.g., BALB/c mice) Lead_Compound->Animal_Model Infection Infection with M. tuberculosis (e.g., aerosol or intravenous) Animal_Model->Infection Treatment Drug Administration (e.g., oral gavage) Infection->Treatment Monitoring Monitoring of Animal Health (Weight, clinical signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint CFU_Enumeration CFU Enumeration (Lungs, Spleen) Endpoint->CFU_Enumeration Histopathology Histopathology Endpoint->Histopathology

A generalized workflow for in vivo efficacy testing in a mouse model.

Conclusion

NITD-916 represents a significant advancement in the pursuit of novel anti-tubercular agents. Its direct inhibition of InhA, a clinically validated target, and its efficacy against both drug-susceptible and multidrug-resistant strains of M. tuberculosis underscore its potential. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of NITD-916 and other next-generation InhA inhibitors. A thorough understanding of its mechanism and preclinical performance is crucial for its continued evaluation and potential translation into a clinical candidate for the treatment of tuberculosis.

References

An In-Depth Technical Guide to NITD-916 Analogs and Derivatives: A New Frontier in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. The 4-hydroxy-2-pyridone class of compounds has emerged as a promising new chemotype, with NITD-916 being a lead candidate. This technical guide provides a comprehensive overview of NITD-916 and its analogs, focusing on their mechanism of action, structure-activity relationships (SAR), quantitative data, and detailed experimental protocols. The primary target of this class of compounds is the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. By directly inhibiting InhA, these compounds bypass the common resistance mechanisms associated with the frontline drug isoniazid. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and development of new therapies for tuberculosis.

Introduction

Tuberculosis (TB) remains a major global health threat, and the increasing prevalence of drug-resistant strains necessitates the development of new drugs with novel targets. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is an attractive target for drug discovery. Mycolic acids are long-chain fatty acids that are essential for the viability and virulence of Mtb. The biosynthesis of mycolic acids is a multi-step process involving the fatty acid synthase-II (FAS-II) system. One of the key enzymes in this pathway is the enoyl-acyl carrier protein reductase, InhA.

NITD-916, a 4-hydroxy-2-pyridone derivative, was identified through a high-throughput phenotypic screen against Mtb and has shown potent activity against both drug-sensitive and drug-resistant strains.[1] Unlike isoniazid, a cornerstone of TB therapy that also targets InhA, NITD-916 is a direct inhibitor and does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing a common mechanism of isoniazid resistance.[1][2] This guide delves into the technical details of NITD-916 and its analogs, providing a foundation for further research and development in this promising area.

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

NITD-916 and its analogs exert their antimycobacterial effect by directly inhibiting the InhA enzyme. InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II system.[1] This system is responsible for synthesizing the long-chain meromycolate precursors of mycolic acids.

The inhibition of InhA by 4-hydroxy-2-pyridones is dependent on the presence of the cofactor NADH.[1] NITD-916 binds to the InhA-NADH complex, forming a stable ternary complex that blocks the substrate-binding pocket of the enzyme.[3] This prevents the reduction of the trans-2-enoyl-ACP substrate, thereby halting the elongation of the fatty acid chain. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4]

dot

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA FAS_I FAS-I (multi-enzyme complex) Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS_I->C16-C26 Acyl-CoA Acyl-ACP Acyl-ACP C16-C26 Acyl-CoA->Acyl-ACP Transfer to FAS-II Pks13 Pks13 (Condensation) C16-C26 Acyl-CoA->Pks13 KasA_B KasA/B (Condensation) Acyl-ACP->KasA_B beta-ketoacyl-ACP β-ketoacyl-ACP KasA_B->beta-ketoacyl-ACP MabA MabA (Reduction) beta-ketoacyl-ACP->MabA beta-hydroxyacyl-ACP β-hydroxyacyl-ACP MabA->beta-hydroxyacyl-ACP HadABC HadABC (Dehydration) beta-hydroxyacyl-ACP->HadABC trans-2-enoyl-ACP trans-2-enoyl-ACP HadABC->trans-2-enoyl-ACP InhA InhA (Reduction) trans-2-enoyl-ACP->InhA Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Elongation Cycle Elongated Acyl-ACP->Pks13 Meromycolate chain NITD_916 NITD-916 & Analogs NITD_916->InhA Mycolic Acids Mycolic Acids Pks13->Mycolic Acids

Figure 1: Mycolic Acid Biosynthesis Pathway and the Target of NITD-916.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of NITD-916 has been guided by extensive SAR studies to optimize its antimycobacterial potency and pharmacokinetic properties. The 4-hydroxy-2-pyridone core is essential for activity, with modifications at the R3 and R6 positions of the pyridone ring significantly influencing the compound's efficacy.

Table 1: In Vitro Activity of NITD-916 and Analogs against M. tuberculosis H37Rv

CompoundR3 SubstitutionR6 SubstitutionMIC (µM)InhA IC₅₀ (µM)
NITD-529PhenylIsobutyl1.549.60
NITD-564PhenylCyclohexylmethyl0.160.59
NITD-916 Phenyl (4,4-dimethylcyclohexyl)methyl 0.05 0.57
NITD-560PhenylCyclohexylmethyl (4-methoxy)>20>20
NITD-520p-chlorophenylIsobutyl>20>20
NITD-716m-chlorophenylIsobutyl0.16ND

Data compiled from Manjunatha et al., 2015.[1] ND: Not Determined

SAR Summary:

  • R6 Position: The lipophilicity and size of the substituent at the R6 position are critical for potent activity. Replacing the initial isobutyl group (NITD-529) with larger cycloalkyl groups, such as cyclohexylmethyl (NITD-564) and particularly (4,4-dimethylcyclohexyl)methyl (NITD-916), led to a significant increase in potency against Mtb.[5][6]

  • R3 Position: The nature and position of substituents on the R3 phenyl ring also impact activity. While a meta-chloro substitution (NITD-716) is tolerated, a para-chloro substitution (NITD-520) results in a loss of activity.[1]

  • 4-Hydroxy Group: The 4-hydroxy group on the pyridone core is essential for activity. Its methylation (e.g., in NITD-560) leads to a complete loss of both cellular and enzymatic activity, likely due to its role in binding to the InhA active site.[1]

Table 2: In Vitro Activity of NITD-916 against Drug-Resistant Mtb and Other Mycobacterial Species

OrganismStrainResistance ProfileMIC (µM)
M. tuberculosisMDR 1-6MDR0.04 - 0.16
M. abscessusATCC 19977-0.125 (mg/L)
M. fortuitumATCC 6841-0.04 (µg/mL)

Data compiled from Manjunatha et al., 2015[1], Kaushik et al., 2023[7], and Roquet-Banères et al., 2023[8].

Table 3: Pharmacokinetic Properties of NITD-916

SpeciesDose (mg/kg)RouteCmax (µM)Tmax (h)AUC (µM·h)Oral Bioavailability (%)
Mouse25p.o.39.23223966

Data from Kaushik et al., 2023.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NITD-916 and its analogs.

Synthesis of 4-Hydroxy-2-Pyridone Derivatives (General Procedure)

The synthesis of 4-hydroxy-2-pyridone derivatives generally involves the condensation of a β-ketoester with an amine, followed by cyclization. While a specific protocol for NITD-916 is not publicly detailed, a general approach based on published syntheses of similar compounds is outlined below.

dot

Synthesis_Workflow start Starting Materials (β-ketoester, Amine) step1 Condensation start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Cyclization (e.g., Dieckmann condensation) intermediate1->step2 intermediate2 Pyridone Core Formation step2->intermediate2 step3 Purification (e.g., Chromatography) intermediate2->step3 end Final Product (4-Hydroxy-2-Pyridone Derivative) step3->end

Figure 2: General Synthetic Workflow for 4-Hydroxy-2-Pyridone Derivatives.

Protocol:

  • Enamine Formation: React a suitable β-ketoester with an appropriate amine (e.g., a derivative of benzylamine) in a suitable solvent such as toluene or ethanol, often with a catalytic amount of acid. The reaction is typically heated to drive off water and promote the formation of the enamine intermediate.

  • Cyclization: The enamine intermediate is then cyclized to form the 4-hydroxy-2-pyridone ring. This can be achieved through various methods, such as a Dieckmann condensation or by reacting with a malonate derivative.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final 4-hydroxy-2-pyridone derivative.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method in a 96-well plate format.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% oleic acid-albumin-dextrose-catalase (OADC) in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase, and dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., PIPES), the InhA enzyme, and NADH.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (OCoA).

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.

Mycolic Acid Biosynthesis Inhibition Assay

This assay determines the effect of the compound on the synthesis of mycolic acids in whole mycobacterial cells using metabolic labeling with a radioactive precursor.

dot

Mycolic_Acid_Labeling_Workflow start Mtb Culture step1 Treat with NITD-916 Analog start->step1 step2 Add [14C]acetate (Metabolic Labeling) step1->step2 step3 Lipid Extraction (Saponification) step2->step3 step4 Derivatization (Methylation) step3->step4 step5 TLC Analysis step4->step5 end Autoradiography & Quantification step5->end

References

Preclinical Development of NITD-916: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-916 is a novel, orally bioavailable small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document provides a comprehensive overview of the preclinical development of NITD-916, summarizing key data on its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and safety profile. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new anti-tubercular agents. NITD-916 demonstrates potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria by directly inhibiting mycolic acid biosynthesis. Preclinical studies in various models, including cell-based assays and animal infection models, have shown promising efficacy and a favorable safety profile, positioning NITD-916 as a promising candidate for further clinical development.

Mechanism of Action

NITD-916 is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA. Unlike the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG, NITD-916 does not require metabolic activation. It binds directly to the InhA enzyme, forming a ternary complex with NADH and blocking the substrate-binding pocket. This inhibition disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the long-chain fatty acids that are critical components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and subsequent bacterial cell death.

NITD-916_Mechanism_of_Action cluster_0 Mycobacterial Cell NITD-916 NITD-916 InhA InhA NITD-916->InhA Binds to FAS-II Pathway FAS-II Pathway InhA->FAS-II Pathway Inhibits NADH NADH NADH->InhA Forms complex with Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis Blocks Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Disrupts Cell Death Cell Death Cell Wall Integrity->Cell Death Leads to

Figure 1: Mechanism of action of NITD-916.

Data Presentation

Pharmacokinetics

NITD-916 exhibits low to moderate metabolic clearance in mouse and human hepatic microsomes. The compound is orally available.

ParameterSpeciesValueReference
Metabolic Clearance MouseLow to Moderate
HumanLow to Moderate
Oral Bioavailability MouseOrally Active

Further quantitative data on Cmax, Tmax, AUC, and half-life are not publicly available at this time.

In Vitro Efficacy

NITD-916 demonstrates potent in vitro activity against a range of mycobacterial species, including drug-resistant strains.

OrganismStrain(s)MIC50MIC90IC50Reference
M. tuberculosis H37Rv50 nM--
M. tuberculosis MDR strains0.04 - 0.16 µM--
M. abscessus Clinical Isolates0.125 mg/L1 mg/L-
M. fortuitum ATCC 68410.04 µg/mL (in CaMHB)--
M. fortuitum Clinical Isolates0.16 - 0.31 µg/mL--
InhA Enzyme ---570 nM
In Vivo Efficacy

NITD-916 has demonstrated significant efficacy in reducing bacterial burden in mouse and zebrafish models of mycobacterial infection.

Animal ModelInfection StrainTreatment RegimenEfficacy (CFU Reduction)Reference
Mouse (acute) M. tuberculosis H37Rv100 mg/kg, p.o., daily for 1 month0.95 log10 in the lung
Mouse (pulmonary) M. abscessus100 mg/kg for 14 days5.6 log10 in lung tissue
Zebrafish M. fortuitumShort duration treatmentsSignificant protection and reduced bacterial burden
Safety and Toxicology

Preclinical safety assessments indicate that NITD-916 has a favorable safety profile.

AssayResultReference
Mutagenicity (Ames Test) No mutagenic potential
Cardiotoxicity (hERG Assay) No cardiotoxicity potential
Cytotoxicity Very little cytotoxicity to THP-1 cells

Specific IC50 values against a panel of mammalian cell lines and other detailed toxicology data are not publicly available at this time.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the general procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against mycobacteria.

  • Preparation of NITD-916 Stock Solution: A stock solution of NITD-916 is prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Mycobacterial Inoculum: Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Microplate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of NITD-916 are prepared in cation-adjusted Mueller-Hinton broth (CaMHB) or other suitable broth.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is sealed and incubated at the appropriate temperature (e.g., 37°C for M. tuberculosis, 30°C for M. fortuitum) for a specified period (typically 7-14 days for slow-growing mycobacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of NITD-916 that results in no visible growth of the mycobacteria.

Broth_Microdilution_Workflow A Prepare NITD-916 Stock Solution C Prepare Serial Dilutions of NITD-916 in 96-well plate A->C B Prepare Mycobacterial Inoculum D Inoculate wells with Mycobacterial Suspension B->D C->D E Incubate at appropriate temperature and duration D->E F Read and Determine MIC E->F Preclinical_Development_Pipeline cluster_invitro In Vitro cluster_invivo In Vivo A Target Identification & Validation (InhA) B Lead Identification (NITD-916) A->B C In Vitro Characterization B->C D In Vivo Efficacy Models C->D E ADME/Pharmacokinetics C->E F Safety & Toxicology C->F G Candidate Selection for Clinical Development D->G E->G F->G

Methodological & Application

In Vivo Efficacy of NITD-916 in Murine Models of Mycobacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of NITD-916, a potent direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), in mouse models of mycobacterial infection. The included protocols are intended to serve as a guide for designing and executing similar preclinical studies.

Introduction

NITD-916 is a 4-hydroxy-2-pyridone derivative that has demonstrated significant antimicrobial activity against various Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium abscessus.[1][2] Unlike the frontline anti-tuberculosis drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, NITD-916 directly binds to and inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway.[1] This direct mechanism of action allows NITD-916 to bypass a common resistance mechanism to isoniazid.[2] The following sections detail the in vivo efficacy of NITD-916 in established murine infection models and provide protocols for study replication.

Data Presentation: In Vivo Efficacy of NITD-916

The in vivo efficacy of NITD-916 has been evaluated in mouse models of M. tuberculosis and M. abscessus infection. The key quantitative data from these studies are summarized below.

Table 1: Efficacy of NITD-916 in a Murine Model of Mycobacterium tuberculosis Infection

ParameterVehicle ControlNITD-916 TreatmentReference
Mouse Strain BALB/cBALB/c[1]
Bacterial Strain M. tuberculosis H37RvM. tuberculosis H37Rv[1]
Infection Route IntranasalIntranasal[1]
Inoculum 10³ CFU10³ CFU[1]
Treatment Dose N/A100 mg/kg[1]
Administration N/AOral (p.o.), daily[1]
Treatment Duration N/A1 month[1]
Efficacy Readout Baseline bacterial load0.95 log reduction in lung bacterial burden[1]

Table 2: Efficacy of NITD-916 in a Murine Model of Mycobacterium abscessus Lung Infection

ParameterVehicle ControlNITD-916 TreatmentReference
Mouse Strain BALB/c (neutropenic)BALB/c (neutropenic)[3]
Bacterial Strain M. abscessus CIP 108297M. abscessus CIP 108297[3]
Infection Route IntranasalIntranasal[3]
Inoculum 1 x 10⁶ CFU1 x 10⁶ CFU[3]
Treatment Dose N/A100 mg/kg[2]
Administration N/ANot specified, likely oral[2]
Treatment Duration N/A14 days[2]
Efficacy Readout Baseline bacterial load5.6 log₁₀ reduction in lung bacterial load[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NITD-916 and a general workflow for in vivo efficacy studies.

cluster_0 Mycobacterium Cell Wall Synthesis cluster_1 Drug Action FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase FAS_I->ACC Produces Malonyl-CoA FAS_II Fatty Acid Synthase II (FAS-II) ACC->FAS_II Initiates fatty acid elongation InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Essential for synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Key component NITD_916 NITD-916 NITD_916->InhA Direct Inhibition cluster_0 Pre-infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Efficacy Assessment Animal_Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (for M. abscessus model) Animal_Acclimatization->Immunosuppression Infection Intranasal Infection Immunosuppression->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Treatment_Administration Daily Oral Gavage Infection->Treatment_Administration Drug_Formulation NITD-916 Formulation Drug_Formulation->Treatment_Administration Euthanasia Euthanasia & Lung Harvest Treatment_Administration->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization CFU_Plating Serial Dilution & Plating Homogenization->CFU_Plating CFU_Counting CFU Counting & Data Analysis CFU_Plating->CFU_Counting

References

NITD-916: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of NITD-916 in a cell culture setting, focusing on its potent anti-mycobacterial activity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of NITD-916.

Introduction

NITD-916 is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4] By directly binding to InhA, NITD-916 blocks the synthesis of mycolic acids, leading to mycobacterial cell death.[2][5] Notably, NITD-916 does not require activation by the catalase-peroxidase enzyme KatG, which is a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid, which also targets the mycolic acid pathway.[6]

Mechanism of Action

NITD-916 forms a ternary complex with the InhA enzyme and its cofactor NADH, effectively blocking the substrate-binding pocket.[2] This inhibition disrupts the fatty acid elongation process necessary for mycolic acid production, thereby compromising the integrity of the mycobacterial cell wall.

NITD916_Mechanism cluster_Mycobacterium Mycobacterium Cell FAS_II Fatty Acid Synthase-II (FAS-II) System InhA InhA (Enoyl-ACP reductase) FAS_II->InhA contains Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid catalyzes Disruption Disruption InhA->Disruption Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall essential for Cell_Death Cell Death Mycolic_Acid->Cell_Death Cell_Wall->Cell_Death loss of integrity leads to NITD916 NITD-916 Inhibition Inhibition NITD916->Inhibition Inhibition->InhA targets Disruption->Mycolic_Acid

Caption: Mechanism of action of NITD-916.

Data Presentation

In Vitro Activity of NITD-916 Against Mycobacterium fortuitum
Strain/IsolateBroth MediumMIC (µg/mL)[3]
ATCC 6841CaMHB0.04
ATCC 68417H9OADC0.31
ATCC 6841Sauton's + OADC0.16
Clinical Isolates (n=9)CaMHB0.16 - 0.31
In Vitro Activity of NITD-916 Against Mycobacterium abscessus
IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
All Clinical Isolates (n=194)0.12510.032 - 4
M. abscessus subsp. abscessus0.1251Not Reported
M. abscessus subsp. massiliense0.1251Not Reported

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from methodologies used to assess the in vitro activity of NITD-916 against various mycobacterial species.

Materials:

  • NITD-916 stock solution (in DMSO)

  • Mycobacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CaMHB) or other appropriate broth media (e.g., 7H9 with OADC supplement)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of NITD-916 in the chosen broth medium in a 96-well plate. The final concentrations should typically range from 0.015 to 8 µg/mL.

  • Include a positive control (mycobacteria with no drug) and a negative control (broth medium only).

  • Dilute the mycobacterial culture to the appropriate density (e.g., 5 x 105 CFU/mL).

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Seal the plates and incubate at the optimal temperature for the specific mycobacterial species (e.g., 30°C for M. fortuitum).

  • After the appropriate incubation period (e.g., 3-5 days), visually inspect the plates for bacterial growth.

  • The MIC is defined as the lowest concentration of NITD-916 that completely inhibits visible growth.

MIC_Workflow Start Start: Prepare NITD-916 and Mycobacterial Culture Serial_Dilution Prepare 2-fold serial dilutions of NITD-916 in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with mycobacterial suspension Serial_Dilution->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls Inoculation->Controls Incubation Incubate at appropriate temperature and duration Controls->Incubation Reading Visually inspect for bacterial growth Incubation->Reading Result Determine MIC: Lowest concentration with no growth Reading->Result

Caption: Workflow for MIC determination.
Protocol 2: Intracellular Activity Assay in THP-1 Macrophages

This protocol outlines the assessment of NITD-916's efficacy against intracellular mycobacteria within a macrophage cell line.[7]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with supplements (FBS, etc.)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Mycobacterial culture

  • NITD-916

  • Amikacin (or other appropriate antibiotic to kill extracellular bacteria)

  • Sterile water for cell lysis

  • Agar plates for CFU counting

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed the cells in 24-well plates and differentiate into macrophages by treating with PMA for 24-48 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Infection:

    • Infect the differentiated THP-1 macrophages with the mycobacterial suspension at a specific multiplicity of infection (MOI), for example, 5:1 (bacteria to cells).[7]

    • Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.[7]

    • Wash the cells to remove extracellular bacteria.

    • Treat with an antibiotic like amikacin for a short period (e.g., 2 hours) to kill any remaining extracellular bacteria.[7]

  • NITD-916 Treatment:

    • Wash the cells again and add fresh medium containing various concentrations of NITD-916.

    • Include an untreated control (with DMSO vehicle if applicable).

  • CFU Determination:

    • At different time points post-infection (e.g., 0, 1, and 3 days), lyse the macrophages with sterile water to release intracellular bacteria.[7]

    • Prepare serial dilutions of the lysate and plate on appropriate agar plates.

    • Incubate the plates until colonies are visible and count the colony-forming units (CFU) to determine the intracellular bacterial load.

Macrophage_Assay_Workflow Start Start: Differentiate THP-1 monocytes with PMA Infection Infect macrophages with Mycobacterium at a defined MOI Start->Infection Wash1 Wash to remove extracellular bacteria Infection->Wash1 Antibiotic_Treatment Treat with Amikacin to kill remaining extracellular bacteria Wash1->Antibiotic_Treatment Wash2 Wash to remove antibiotic Antibiotic_Treatment->Wash2 NITD916_Treatment Add medium with NITD-916 at various concentrations Wash2->NITD916_Treatment Incubation Incubate for desired time points (e.g., 0, 1, 3 days) NITD916_Treatment->Incubation Lysis Lyse macrophages to release intracellular bacteria Incubation->Lysis Plating Plate serial dilutions of lysate on agar Lysis->Plating CFU_Counting Incubate plates and count Colony Forming Units (CFU) Plating->CFU_Counting Result Determine intracellular bacterial load CFU_Counting->Result

Caption: Workflow for intracellular activity assay.

Concluding Remarks

NITD-916 is a promising anti-mycobacterial agent with a well-defined mechanism of action. The provided protocols for MIC determination and intracellular activity assays serve as a foundation for further investigation into its efficacy in a cell culture setting. It is important to note that while NITD-916 has demonstrated potent activity against mycobacteria, it has shown minimal cytotoxicity to mammalian cells such as THP-1 macrophages.[3] This selectivity makes it an attractive candidate for further drug development. Researchers should adapt these protocols as needed for their specific mycobacterial strains and experimental objectives.

References

Application Notes and Protocols for NITD-916 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration of NITD-916, a potent inhibitor of the mycobacterial enoyl-ACP reductase InhA, in various animal models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo efficacy experiments.

Mechanism of Action

NITD-916 is a 4-hydroxy-2-pyridone derivative that targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1] This pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] By inhibiting InhA, NITD-916 effectively blocks mycolic acid biosynthesis, leading to bacterial cell death.[1][2][3] NITD-916 forms a ternary complex with InhA and NADH, preventing the binding of the fatty acyl substrate.[1]

cluster_0 NITD-916 Mechanism of Action NITD-916 NITD-916 Ternary Complex Ternary Complex NITD-916->Ternary Complex binds InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase)->Ternary Complex binds NADH NADH NADH->Ternary Complex binds FAS-II Pathway FAS-II Pathway Ternary Complex->FAS-II Pathway inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis disrupts Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity compromises Bacterial Cell Lysis Bacterial Cell Lysis Mycobacterial Cell Wall Integrity->Bacterial Cell Lysis leads to

Caption: Mechanism of action of NITD-916.

Dosing and Administration in Animal Models: Data Summary

The following tables summarize the quantitative data on the dosing and administration of NITD-916 in zebrafish and mouse models for studying mycobacterial infections.

Table 1: Dosing of NITD-916 in Zebrafish Embryo Model (Mycobacterium fortuitum Infection)

ParameterValueReference
Animal Model Zebrafish Embryos[2][3]
Infecting Agent Mycobacterium fortuitum[2][3]
Administration Route Immersion (in embryo medium)[2]
Concentration Range Up to 0.62 µg/mL[2]
Treatment Duration Short exposure times[2][3]
Observed Efficacy Dose-dependent decrease in intracellular bacterial loads, reduced bacterial burden and abscesses, and protection from infection-induced killing.[2][3]

Table 2: Dosing of NITD-916 in Mouse Models

ParameterM. abscessus ModelM. tuberculosis ModelReference
Animal Model Mice (specific strain not detailed)BALB/c Mice[4][5],[1]
Infecting Agent Mycobacterium abscessusMycobacterium tuberculosis H37Rv[4][5],[1]
Administration Route Not specified, likely oralOral (p.o.)[4][5],[1]
Dosage 100 mg/kg100 mg/kg[1][4][5]
Frequency DailyDaily[1]
Treatment Duration 14 days1 month[1][4][5]
Observed Efficacy 5.6 log10 CFU reduction in lung bacterial load.0.95 log reduction in lung bacterial burden.[1][4][5]

Experimental Protocols

Protocol 1: In Vivo Efficacy of NITD-916 in a Zebrafish Embryo Model of M. fortuitum Infection

This protocol is adapted from studies demonstrating the efficacy of NITD-916 against M. fortuitum in a zebrafish model.[2][3]

Objective: To assess the in vivo efficacy of NITD-916 in reducing bacterial burden and protecting zebrafish embryos from M. fortuitum-induced lethality.

Materials:

  • Wild-type zebrafish embryos

  • Mycobacterium fortuitum expressing a fluorescent protein (e.g., eGFP)

  • NITD-916 stock solution (in DMSO)

  • Embryo medium (E3)

  • Microinjection setup

  • Incubator at 28.5°C

  • Fluorescence microscope

Procedure:

  • Infection: At 30 hours post-fertilization (hpf), inject a known quantity of M. fortuitum (e.g., 900-2800 CFU) into the caudal vein of zebrafish embryos.[2]

  • Treatment: Immediately following infection, transfer the embryos to fresh E3 medium containing the desired concentration of NITD-916. A dose-ranging study can be performed with concentrations up to 0.62 µg/mL.[2] Include a vehicle control group (E3 with DMSO).

  • Drug Renewal: Change the treatment medium daily.[2]

  • Monitoring: Monitor embryo survival and development daily.

  • Imaging: At specified time points (e.g., 1 and 3 days post-infection), anesthetize the embryos and image them using a fluorescence microscope to visualize the bacterial burden and abscess formation.[2]

  • Quantitative Analysis: Quantify the bacterial burden by measuring the fluorescence pixel count.[2]

  • CFU Enumeration (Optional): At the end of the experiment, euthanize a subset of embryos, homogenize them, and plate the lysates on appropriate agar to determine the bacterial load (CFU).

cluster_1 Zebrafish Embryo Infection Workflow Zebrafish Embryos (30 hpf) Zebrafish Embryos (30 hpf) Microinjection with M. fortuitum Microinjection with M. fortuitum Zebrafish Embryos (30 hpf)->Microinjection with M. fortuitum Transfer to Treatment Groups Transfer to Treatment Groups Microinjection with M. fortuitum->Transfer to Treatment Groups Incubation at 28.5°C Incubation at 28.5°C Transfer to Treatment Groups->Incubation at 28.5°C Daily Monitoring & Medium Change Daily Monitoring & Medium Change Incubation at 28.5°C->Daily Monitoring & Medium Change Fluorescence Imaging (1 & 3 dpi) Fluorescence Imaging (1 & 3 dpi) Daily Monitoring & Medium Change->Fluorescence Imaging (1 & 3 dpi) Data Analysis Data Analysis Fluorescence Imaging (1 & 3 dpi)->Data Analysis

Caption: Zebrafish embryo infection workflow.

Protocol 2: In Vivo Efficacy of NITD-916 in a Mouse Model of Acute Pulmonary M. abscessus Infection

This protocol is based on a study evaluating the potency of NITD-916 in a mouse model mimicking an acute pulmonary M. abscessus infection.[4][5]

Objective: To determine the in vivo efficacy of NITD-916 in reducing the bacterial load in the lungs of mice infected with M. abscessus.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium abscessus subsp. massiliense

  • NITD-916

  • Vehicle for oral administration

  • Intranasal infection apparatus

  • Biosafety Level 2 (BSL-2) animal facility

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection: Anesthetize the mice and infect them intranasally with a suspension of M. abscessus to establish a pulmonary infection.

  • Treatment Initiation: Begin treatment with NITD-916 at a dose of 100 mg/kg, likely administered orally, for 14 consecutive days.[4][5] Include a vehicle-treated control group.

  • Monitoring: Monitor the health of the animals daily (body weight, clinical signs).

  • Endpoint: At the end of the 14-day treatment period (17 days post-infection), euthanize the mice.[4]

  • Bacterial Load Determination: Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions. Plate the dilutions on appropriate agar medium to determine the number of colony-forming units (CFUs) per gram of lung tissue.

  • Histopathology (Optional): A portion of the lung tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with acid-fast stain) to visualize the bacterial load and lung pathology.[4]

Protocol 3: In Vivo Efficacy of NITD-916 in a Mouse Model of M. tuberculosis Infection

This protocol is derived from a study assessing the efficacy of NITD-916 in a BALB/c mouse model of M. tuberculosis infection.[1]

Objective: To evaluate the ability of NITD-916 to reduce the bacterial burden in the lungs of mice with an established M. tuberculosis infection.

Materials:

  • BALB/c mice

  • Mycobacterium tuberculosis H37Rv

  • NITD-916

  • Vehicle for oral administration

  • Aerosol infection chamber (e.g., Madison chamber)

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment Initiation: After allowing the infection to establish (e.g., 4 weeks post-infection), begin daily oral administration of NITD-916 at a dose of 100 mg/kg for one month.[1] Include a vehicle-treated control group.

  • Monitoring: Monitor the body weight and clinical condition of the mice throughout the treatment period.

  • Bacterial Load Determination: Harvest the lungs, homogenize the tissue, and plate serial dilutions on selective agar (e.g., Middlebrook 7H11) to enumerate the bacterial CFUs.

cluster_2 Mouse Infection and Treatment Workflow Acclimatization Acclimatization Infection (Intranasal/Aerosol) Infection (Intranasal/Aerosol) Acclimatization->Infection (Intranasal/Aerosol) Treatment Initiation Treatment Initiation Infection (Intranasal/Aerosol)->Treatment Initiation Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Endpoint & Euthanasia Endpoint & Euthanasia Daily Monitoring->Endpoint & Euthanasia Tissue Harvest & Homogenization Tissue Harvest & Homogenization Endpoint & Euthanasia->Tissue Harvest & Homogenization CFU Enumeration CFU Enumeration Tissue Harvest & Homogenization->CFU Enumeration

Caption: General workflow for mouse infection studies.

References

NITD-916 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent and orally active antitubercular agent that functions as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[1] As a 4-hydroxy-2-pyridone derivative, NITD-916 forms a ternary complex with InhA and its cofactor NADH, effectively blocking the fatty acyl substrate binding pocket.[1] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.[1] NITD-916 has demonstrated significant activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, as well as other non-tuberculous mycobacteria such as M. abscessus and M. fortuitum.[1][2][3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₀H₂₅NO₂[1]
Molecular Weight 311.42 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)[4]

Solubility

The solubility of NITD-916 is a critical factor for the preparation of stock solutions and experimental media. Based on available data, NITD-916 is highly soluble in dimethyl sulfoxide (DMSO) but has low aqueous solubility.

SolventSolubilityNotes
DMSO 10 mg/mL[4]
15 mg/mLSonication is recommended.
17.5 mg/mLUltrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic, which can impact solubility.[1]
Aqueous Solutions Low solubility[1]
Ethanol Data not readily available

Stock Solution Preparation and Storage

Proper preparation and storage of NITD-916 stock solutions are essential to maintain its stability and activity.

ParameterRecommendationReference
Recommended Solvent DMSO[1][4]
Stock Concentration 10 mM in DMSO
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of NITD-916 against mycobacterial strains using the broth microdilution method.

Materials:

  • NITD-916

  • DMSO (anhydrous)

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

  • 96-well microplates

  • Incubator (37°C)

  • Plate reader

Protocol:

  • Prepare NITD-916 Stock Solution: Dissolve NITD-916 in DMSO to a final concentration of 10 mM.

  • Serial Dilutions: Perform serial two-fold dilutions of the NITD-916 stock solution in 7H9 broth in a 96-well plate to achieve the desired concentration range (e.g., 0.01 µM to 10 µM).

  • Bacterial Inoculum: Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of NITD-916 that inhibits visible growth of the mycobacteria.

Macrophage Infection Assay

This protocol assesses the intracellular activity of NITD-916 against mycobacteria within macrophages.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterial culture

  • NITD-916

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

Protocol:

  • Cell Culture and Differentiation: Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 20 ng/mL) for 48 hours.

  • Infection: Infect the differentiated macrophages with mycobacteria at a multiplicity of infection (MOI) of 5:1 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.

  • NITD-916 Treatment: Add fresh medium containing various concentrations of NITD-916 or DMSO (vehicle control) to the infected cells.

  • Incubation: Incubate the plates for 24-72 hours.

  • Cell Lysis and CFU Enumeration: Lyse the macrophages with lysis buffer and plate serial dilutions of the lysate on 7H10 agar plates.

  • Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes the evaluation of NITD-916's efficacy in an acute mouse model of M. tuberculosis infection.

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv

  • NITD-916

  • Vehicle for oral administration (e.g., a lipid-based microemulsion preconcentrate)

  • Aerosol infection chamber

Protocol:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Begin treatment with NITD-916 (e.g., 100 mg/kg, administered orally once daily) at a specified time point post-infection.[1] A control group should receive the vehicle alone.

  • Duration of Treatment: Continue treatment for a defined period (e.g., 4 weeks).

  • Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.

  • CFU Enumeration: Plate serial dilutions of the organ homogenates on 7H10 agar plates.

  • Data Analysis: Count the CFUs after 3-4 weeks of incubation and compare the bacterial loads between the treated and control groups.

Visualizations

Signaling Pathway of NITD-916 Action

NITD916_Pathway cluster_synthesis Mycolic Acid Biosynthesis cluster_inhibition Inhibition by NITD-916 Fatty Acid Synthesis I (FAS-I) Fatty Acid Synthesis I (FAS-I) Acyl-CoA Acyl-CoA Fatty Acid Synthesis I (FAS-I)->Acyl-CoA Produces InhA InhA Acyl-CoA->InhA Substrate Elongated Acyl Chains Elongated Acyl Chains InhA->Elongated Acyl Chains Catalyzes (Enoyl-ACP Reductase) InhA->Elongated Acyl Chains Inhibition Mycolic Acids Mycolic Acids Elongated Acyl Chains->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption leads to NITD-916 NITD-916 NITD-916->InhA NADH NADH NADH->InhA

Caption: Mechanism of action of NITD-916 in inhibiting mycolic acid synthesis.

Experimental Workflow for In Vitro MIC Determination

MIC_Workflow Start Start Prepare NITD-916 Stock (DMSO) Prepare NITD-916 Stock (DMSO) Start->Prepare NITD-916 Stock (DMSO) Prepare Mycobacterial Inoculum Prepare Mycobacterial Inoculum Start->Prepare Mycobacterial Inoculum Serial Dilution in 7H9 Broth Serial Dilution in 7H9 Broth Prepare NITD-916 Stock (DMSO)->Serial Dilution in 7H9 Broth Add Inoculum to Wells Add Inoculum to Wells Serial Dilution in 7H9 Broth->Add Inoculum to Wells Prepare Mycobacterial Inoculum->Add Inoculum to Wells Incubate at 37°C (7-14 days) Incubate at 37°C (7-14 days) Add Inoculum to Wells->Incubate at 37°C (7-14 days) Visually Assess Growth Visually Assess Growth Incubate at 37°C (7-14 days)->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of NITD-916.

Logical Flow for Macrophage Infection Assay

Macrophage_Assay_Flow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Differentiate THP-1 cells with PMA Differentiate THP-1 cells with PMA Infect with Mycobacteria (MOI 5:1) Infect with Mycobacteria (MOI 5:1) Differentiate THP-1 cells with PMA->Infect with Mycobacteria (MOI 5:1) Wash to remove extracellular bacteria Wash to remove extracellular bacteria Infect with Mycobacteria (MOI 5:1)->Wash to remove extracellular bacteria Treat with NITD-916 or Vehicle Treat with NITD-916 or Vehicle Wash to remove extracellular bacteria->Treat with NITD-916 or Vehicle Incubate (24-72h) Incubate (24-72h) Treat with NITD-916 or Vehicle->Incubate (24-72h) Lyse Macrophages Lyse Macrophages Incubate (24-72h)->Lyse Macrophages Plate Lysate on 7H10 Agar Plate Lysate on 7H10 Agar Lyse Macrophages->Plate Lysate on 7H10 Agar Incubate and Count CFU Incubate and Count CFU Plate Lysate on 7H10 Agar->Incubate and Count CFU

Caption: Logical flow of the intracellular efficacy assessment in macrophages.

References

Application Notes and Protocols for NITD-916 in Mycobacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NITD-916, a potent inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), in various mycobacterial growth inhibition assays.[1][2] This document is intended to guide researchers in the accurate assessment of the anti-mycobacterial efficacy of NITD-916 and similar compounds.

Introduction to NITD-916

NITD-916 is a 4-hydroxy-2-pyridone derivative that demonstrates potent, bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including isoniazid-resistant strains.[2] Its mechanism of action involves the direct inhibition of InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] By forming a ternary complex with InhA and its cofactor NADH, NITD-916 blocks the substrate-binding pocket, thereby inhibiting mycolic acid synthesis and leading to bacterial cell death.[1][2]

Choosing a Growth Inhibition Assay

The selection of an appropriate mycobacterial growth inhibition assay is critical and depends on factors such as the specific research question, required throughput, and available laboratory equipment. The following sections detail several common methods, outlining their principles, advantages, and disadvantages.

Comparison of Common Mycobacterial Growth Inhibition Assays

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Resazurin Microtiter Assay (REMA) Colorimetric assay where viable, metabolically active cells reduce the blue dye resazurin to the pink, fluorescent resorufin.[4][5]Simple, inexpensive, rapid, and suitable for high-throughput screening.[6]Indirect measure of viability; compound color can interfere.High
Luminescence-Based Assay Uses genetically engineered mycobacteria expressing luciferase; light output is proportional to the number of viable cells.[7][8][9]Highly sensitive, non-destructive, real-time measurements possible, suitable for high-throughput screening.[8][9]Requires specialized equipment (luminometer) and recombinant bacterial strains.High
Colony Forming Unit (CFU) Counting Serial dilution and plating of cultures to enumerate viable bacteria that can form colonies on solid media.The "gold standard" for determining bactericidal activity, directly measures viable bacteria.[10][11]Labor-intensive, slow (requires weeks for colony growth), prone to clumping errors, low throughput.[10]Low
Mycobacteria Growth Indicator Tube (MGIT) Automated liquid culture system that detects mycobacterial growth by measuring oxygen consumption via a fluorescent sensor.[12]Standardized and automated, providing a time-to-positivity (TTP) readout.[11][12]Requires specialized equipment and consumables, lower throughput than plate-based assays.[13]Medium

Quantitative Data for NITD-916

The following tables summarize the reported inhibitory concentrations of NITD-916 against various mycobacterial species.

Table 1: In Vitro Inhibitory Activity of NITD-916 against Mycobacterium tuberculosis

StrainAssay MethodParameterValueReference
M. tuberculosis H37RvNot SpecifiedMIC₅₀50 nM[1]
Multidrug-Resistant M. tuberculosisNot SpecifiedMIC0.04 - 0.16 µM[1]
M. tuberculosisInhA Enzyme AssayIC₅₀570 nM[1]

Table 2: In Vitro Inhibitory Activity of NITD-916 against Non-Tuberculous Mycobacteria (NTM)

SpeciesAssay MethodParameterValue (µg/mL)Reference
M. abscessusNot SpecifiedMICLow[3]
M. fortuitumBroth MicrodilutionMIC0.04 (in CaMHB)
M. fortuitumBroth MicrodilutionMIC0.31 (in 7H9OADC)

Experimental Protocols

The following are detailed protocols for performing mycobacterial growth inhibition assays with NITD-916.

Protocol 1: Resazurin Microtiter Assay (REMA)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][14]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 (7H9-OADC-Tw)

  • NITD-916 stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile DMSO (for controls)

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis in 7H9-OADC-Tw broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the turbidity of the culture with fresh medium to match a 0.5 McFarland standard.

    • Prepare the final inoculum by diluting the adjusted culture 1:20 in 7H9-OADC-Tw.

  • Plate Setup:

    • Add 100 µL of 7H9-OADC-Tw to all wells of a 96-well plate.

    • Add 100 µL of NITD-916 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include control wells:

      • Growth Control: 100 µL of medium with an equivalent volume of DMSO.

      • Sterility Control: 200 µL of medium only.

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a gas-permeable membrane or in a plastic bag to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days, add 30 µL of resazurin solution to each well.[6]

    • Re-incubate the plates for 16-24 hours.

    • Visually inspect for a color change from blue to pink, indicating bacterial growth.

    • Alternatively, read the fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of NITD-916 that prevents the color change from blue to pink or shows a significant reduction in fluorescence/absorbance compared to the growth control.

Protocol 2: Luminescence-Based Growth Inhibition Assay

This protocol requires a recombinant mycobacterial strain expressing a luciferase reporter system.

Materials:

  • Autoluminescent Mycobacterium tuberculosis strain (e.g., expressing the luxCDABE operon)

  • Middlebrook 7H9 broth supplemented with appropriate antibiotic for plasmid maintenance, 0.2% glycerol, 10% OADC, and 0.05% Tween 80

  • NITD-916 stock solution (in DMSO)

  • Sterile, opaque white 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture the luminescent M. tuberculosis strain to mid-log phase.

    • Adjust the culture to a starting OD₆₀₀ of approximately 0.1.

  • Plate Setup:

    • Perform serial dilutions of NITD-916 in the culture medium directly in the opaque white plates.

    • Include growth and sterility controls as described in Protocol 1.

  • Inoculation:

    • Add the mycobacterial inoculum to the wells.

  • Incubation:

    • Incubate the plates at 37°C.

  • Luminescence Reading:

    • Measure the luminescence (Relative Light Units, RLU) at various time points (e.g., day 0, 3, 5, and 7) using a luminometer.[7]

  • Data Analysis:

    • Plot the RLU values against the concentration of NITD-916.

    • The MIC can be defined as the concentration that inhibits luminescence by ≥90% compared to the growth control.

Protocol 3: Colony Forming Unit (CFU) Assay for Bactericidal Activity

This protocol is used to determine the bactericidal effect of NITD-916.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9-OADC-Tw broth

  • NITD-916

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Sterile saline with 0.05% Tween 80 (for dilutions)

  • Sterile microcentrifuge tubes

Procedure:

  • Exposure to NITD-916:

    • Set up liquid cultures of M. tuberculosis in 7H9-OADC-Tw broth containing various concentrations of NITD-916 (e.g., 1x, 4x, and 16x the MIC).

    • Include a no-drug growth control.

    • Incubate the cultures at 37°C.

  • Sampling and Plating:

    • At different time points (e.g., day 0, 2, 4, and 7), take aliquots from each culture.

    • Perform 10-fold serial dilutions in sterile saline with Tween 80.

    • Spot 10-20 µL of each dilution onto 7H10 or 7H11 agar plates in triplicate.

  • Incubation and Colony Counting:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of colonies in the spots that have a countable number (e.g., 10-100 colonies).

  • Data Analysis:

    • Calculate the CFU/mL for each culture condition and time point.

    • Plot the log₁₀ CFU/mL against time for each NITD-916 concentration.

    • A ≥2-log₁₀ reduction in CFU/mL compared to the starting inoculum is typically considered bactericidal.[7]

Visualizations

Mechanism of Action of NITD-916

The following diagram illustrates the inhibitory action of NITD-916 on the mycobacterial mycolic acid biosynthesis pathway.

NITD916_Mechanism cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibition Inhibition by NITD-916 AcpM AcpM FabH FabH AcpM->FabH Acetyl-CoA KasA_KasB KasA/KasB FabH->KasA_KasB Malonyl-AcpM MabA MabA KasA_KasB->MabA Elongation Cycles InhA InhA MabA->InhA HadABC HadABC InhA->HadABC Pks13 Pks13 InhA->Pks13 TernaryComplex InhA-NADH-NITD-916 Ternary Complex HadABC->KasA_KasB MycolicAcids Mycolic Acids Pks13->MycolicAcids NITD916 NITD-916 NITD916->TernaryComplex NADH NADH NADH->TernaryComplex TernaryComplex->InhA Inhibition

Caption: Mechanism of InhA inhibition by NITD-916 in the mycolic acid synthesis pathway.

Experimental Workflow for a Mycobacterial Growth Inhibition Assay

The following diagram outlines a general workflow for performing a mycobacterial growth inhibition assay.

MGI_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup & Incubation cluster_Readout 3. Readout & Analysis PrepInoculum Prepare Mycobacterial Inoculum Inoculate Inoculate with Mycobacteria PrepInoculum->Inoculate PrepCompound Prepare Serial Dilutions of NITD-916 SetupPlate Set up Assay Plate (96-well) PrepCompound->SetupPlate SetupPlate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate AddReagent Add Detection Reagent (e.g., Resazurin) Incubate->AddReagent MeasureSignal Measure Signal (Colorimetric/Luminescent) AddReagent->MeasureSignal AnalyzeData Analyze Data & Determine MIC MeasureSignal->AnalyzeData

Caption: General experimental workflow for a plate-based mycobacterial growth inhibition assay.

References

Application Notes and Protocols for Studying Mycolic Acid Biosynthesis using NITD-916

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent and orally active direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[1][2][3] Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics.[4][5][6] Inhibition of InhA by NITD-916 blocks the elongation of fatty acid precursors, leading to the depletion of mycolic acids and subsequent bacterial cell death.[1][2] Unlike the frontline anti-tuberculosis drug isoniazid, NITD-916 does not require activation by the catalase-peroxidase KatG, making it effective against isoniazid-resistant strains of Mycobacterium tuberculosis.[1][7][8] These application notes provide detailed protocols for utilizing NITD-916 as a tool to study mycolic acid biosynthesis and to assess the activity of potential inhibitors.

Data Presentation

Table 1: In Vitro Efficacy of NITD-916
ParameterOrganismValueReference
IC50 M. tuberculosis InhA570 nM[2][3]
MIC50 M. tuberculosis H37Rv50 nM[2]
MIC Range MDR M. tuberculosis strains0.04 - 0.16 µM[1][2]
MIC50 M. abscessus clinical isolates0.125 mg/L[8]
MIC90 M. abscessus clinical isolates1 mg/L[8]
MIC Range M. fortuitum clinical strains0.02 - 0.31 µg/mL[9][10]
Table 2: Comparative Efficacy of NITD-916
CompoundOrganismMIC50Reference
NITD-916 M. tuberculosis H37Rv50 nM[2]
Isoniazid M. tuberculosis H37Rv330 nM[3]
PA-824 M. tuberculosis H37Rv400 nM[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the minimum concentration of NITD-916 required to inhibit the growth of mycobacteria.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • NITD-916 stock solution (in DMSO)

  • Alamar Blue reagent

  • Resazurin solution

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of NITD-916 in a 96-well plate. The final concentrations should typically range from 0.01 µM to 10 µM.

  • Prepare a mycobacterial suspension from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted mycobacterial suspension to each well of the 96-well plate containing the NITD-916 dilutions. Include a drug-free control and a media-only control.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Incubate the plates for an additional 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of NITD-916 that prevents a color change from blue to pink.

Protocol 2: InhA Enzyme Inhibition Assay

This protocol details the in vitro assay to measure the inhibitory activity of NITD-916 against the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • NITD-916 stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add the assay buffer, NADH (final concentration ~100 µM), and varying concentrations of NITD-916.

  • Add the purified InhA enzyme to each well (final concentration ~50 nM).

  • Incubate the plate at room temperature for 15 minutes to allow for the formation of the InhA-NADH-NITD-916 complex.[2][11]

  • Initiate the reaction by adding the substrate, DD-CoA (final concentration ~50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each NITD-916 concentration.

  • Plot the percentage of inhibition against the logarithm of the NITD-916 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Metabolic Labeling and Analysis of Mycolic Acids

This protocol describes the analysis of mycolic acid biosynthesis inhibition in mycobacterial cells treated with NITD-916 using [14C]-acetate labeling.[1]

Materials:

  • Mycobacterial culture

  • Middlebrook 7H9 broth

  • NITD-916

  • [14C]-acetic acid, sodium salt

  • Tetrabutylammonium hydroxide (TBAH)

  • Dichloromethane (CH2Cl2)

  • Methyl iodide (CH3I)

  • Hexane

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Phosphorimager or X-ray film

Procedure:

  • Grow mycobacterial cultures to mid-log phase and treat with varying concentrations of NITD-916 for a defined period (e.g., 24 hours).

  • Add [14C]-acetate (1-2 µCi/mL) to each culture and incubate for an additional 6-8 hours.

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Saponification: Resuspend the cell pellet in 2 mL of 25% TBAH and incubate overnight at 100°C to hydrolyze the lipids.[12]

  • Esterification: After cooling, add 4 mL of CH2Cl2, 300 µL of CH3I, and 2 mL of water. Mix for 1 hour at room temperature.[12]

  • Centrifuge to separate the phases. The lower organic phase contains the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • TLC Analysis: Resuspend the lipid extract in a small volume of CH2Cl2 and spot onto a TLC plate.

  • Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., 19:1, v/v).[12]

  • Dry the plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipids.

  • A dose-dependent decrease in the intensity of the MAME bands with a concomitant accumulation of FAMEs indicates inhibition of mycolic acid biosynthesis.[1]

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Steps Final Mycolic Acid Synthesis cluster_Inhibition Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I de novo synthesis Acyl-CoA (C16-C26) Acyl-CoA (C16-C26) FAS-I->Acyl-CoA (C16-C26) Products FabH FabH Acyl-CoA (C16-C26)->FabH β-ketoacyl-ACP β-ketoacyl-ACP FabH->β-ketoacyl-ACP Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH MabA MabA β-ketoacyl-ACP->MabA Reduction β-hydroxyacyl-ACP β-hydroxyacyl-ACP MabA->β-hydroxyacyl-ACP HadAB/BC HadAB/BC β-hydroxyacyl-ACP->HadAB/BC Dehydration trans-2-enoyl-ACP trans-2-enoyl-ACP HadAB/BC->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Reduction Acyl-ACP Acyl-ACP InhA->Acyl-ACP Elongated KasA/B KasA/B Acyl-ACP->KasA/B Condensation with Malonyl-ACP Meromycolate_Chain Meromycolate_Chain Acyl-ACP->Meromycolate_Chain Further Elongation & Modifications KasA/B->β-ketoacyl-ACP Pks13 Pks13 Meromycolate_Chain->Pks13 Condensation Acyl-CoA (C24-C26) Acyl-CoA (C24-C26) Acyl-CoA (C24-C26)->Pks13 Mycolic_Acids Mycolic_Acids Pks13->Mycolic_Acids NITD-916 NITD-916 NITD-916->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and the Site of NITD-916 Inhibition.

Experimental_Workflow_MABA A Prepare serial dilution of NITD-916 in 96-well plate B Add mycobacterial suspension to wells A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Incubate for 24 hours D->E F Observe color change (Blue = No Growth, Pink = Growth) E->F G Determine MIC F->G

Caption: Experimental Workflow for MIC Determination using MABA.

Experimental_Workflow_Lipid_Analysis A Treat mycobacterial culture with NITD-916 B Metabolically label with [14C]-acetate A->B C Harvest and wash cells B->C D Saponify lipids with TBAH C->D E Esterify to form FAMEs and MAMEs D->E F Extract lipids E->F G Separate lipids by TLC F->G H Visualize by autoradiography G->H I Analyze inhibition of mycolic acid synthesis H->I

References

Application Notes and Protocols for NITD-916 in Latent Tuberculosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NITD-916, a potent direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), in preclinical research models of latent tuberculosis (TB). This document outlines the mechanism of action, experimental protocols for in vitro and in vivo studies, and key quantitative data to facilitate the evaluation of NITD-916 as a potential candidate for treating latent TB infection.

Introduction to NITD-916

NITD-916 is a 4-hydroxy-2-pyridone derivative that directly inhibits InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial barrier against therapeutic agents and the host immune system. Unlike the frontline anti-TB drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG, NITD-916 does not require metabolic activation, rendering it effective against INH-resistant strains with katG mutations.[3][4] Its potent bactericidal activity and favorable safety profile in preclinical models make it a promising candidate for the development of novel TB therapies, particularly for latent infections where sterilizing drug activity is paramount.

Mechanism of Action

NITD-916 functions by binding directly to the InhA enzyme in an NADH-dependent manner, blocking the enoyl-substrate binding pocket.[1][2] This inhibition disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis and subsequent bacterial cell death.[3][5] The direct-acting nature of NITD-916 circumvents the common resistance mechanisms associated with isoniazid.

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

Mycolic_Acid_Synthesis_Inhibition cluster_synthesis Mycolic Acid Synthesis & Cell Wall Assembly Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP KasA/B Meromycolic Acids Meromycolic Acids Acyl-ACP->Meromycolic Acids Enoyl-ACP Enoyl-ACP Enoyl-ACP->Acyl-ACP InhA Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Hydroxyacyl-ACP->Enoyl-ACP HadAB/C FAS-I Products FAS-I Products FAS-I Products->Acyl-ACP Initiation Mycolic Acids Mycolic Acids Meromycolic Acids->Mycolic Acids Pks13 Cell Wall Cell Wall Mycolic Acids->Cell Wall Antigen 85 NITD-916 NITD-916 NITD-916->Enoyl-ACP Inhibition

Caption: Inhibition of the Mycolic Acid Synthesis Pathway by NITD-916.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for NITD-916.

Table 1: In Vitro Activity of NITD-916 against M. tuberculosis
ParameterValueReference(s)
MIC50 (H37Rv) 50 nM[6]
MIC Range (MDR-TB strains) 0.04 - 0.16 µM[1][6]
InhA IC50 570 nM[6][7]
Frequency of Resistance 1 x 10-8[3]
Table 2: In Vivo Efficacy of NITD-916 in Mouse Models of Tuberculosis
Animal ModelDosage & AdministrationDurationEfficacy (Log10 CFU Reduction in Lungs)Reference(s)
Acute Infection (BALB/c mice) 100 mg/kg; oral gavage; daily1 month0.95[6]
Established Infection (BALB/c mice) 100 mg/kg; oral gavage; dailyNot SpecifiedComparable to isoniazid[1][4]
M. abscessus Infection (mouse model) 100 mg/kg; oral gavage; daily14 days5.6[8]

Experimental Protocols

In Vitro Inhibition of InhA Activity

This protocol describes a biochemical assay to determine the inhibitory concentration (IC50) of NITD-916 against the InhA enzyme.

Materials:

  • Recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • NITD-916

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of NITD-916 in DMSO.

  • In a 96-well plate, add the assay buffer, NADH, and varying concentrations of NITD-916.

  • Add the InhA enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (DD-CoA).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at regular intervals for a set period.

  • Calculate the initial reaction rates for each NITD-916 concentration.

  • Plot the percentage of inhibition against the logarithm of the NITD-916 concentration and determine the IC50 value using a suitable curve-fitting software.

Cornell Model of Latent Tuberculosis in Mice

This protocol outlines the establishment of a latent TB infection in mice, which can then be used to evaluate the sterilizing activity of NITD-916.[5][7][9]

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv strain

  • Isoniazid (INH)

  • Pyrazinamide (PZA)

  • Sterile saline or PBS

  • Aerosol infection chamber or equipment for intravenous injection

  • Biosafety Level 3 (BSL-3) facility

Procedure:

Phase 1: Infection

  • Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) via the aerosol route or with a higher dose (e.g., 105 CFU) intravenously.[3][5]

  • Allow the infection to establish for a period of 4 weeks. At this point, a stable bacterial load will be present in the lungs and spleen.

Phase 2: Induction of Latency

  • Administer a combination of isoniazid (0.1 g/L) and pyrazinamide (8-15 g/L) in the drinking water ad libitum for 12 weeks.[3][5]

  • This treatment will reduce the bacterial load to undetectable levels by standard culture methods, establishing a state of latent infection.

Phase 3: Evaluation of NITD-916 Sterilizing Activity

  • Following the 12-week INH/PZA treatment, cease all antibiotic administration for a "washout" period of at least 4 weeks.

  • Initiate treatment with NITD-916. A suggested starting dose is 100 mg/kg administered daily via oral gavage.

  • Treatment duration can vary depending on the experimental goals, but a course of 4-8 weeks is recommended to assess sterilizing activity.

  • Include a control group of latently infected mice that receive a vehicle control.

  • To assess sterilizing activity, a reactivation stimulus (e.g., immunosuppression with dexamethasone) can be applied after the NITD-916 treatment period.[9]

  • At the end of the treatment and/or reactivation period, euthanize the mice and homogenize the lungs and spleens.

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.

  • A significant reduction in CFU in the NITD-916 treated group compared to the control group indicates sterilizing activity against latent bacilli.

Experimental Workflow: Cornell Model and NITD-916 Evaluation

Cornell_Model_Workflow cluster_setup Model Establishment cluster_treatment NITD-916 Evaluation cluster_analysis Analysis Infection Mice infected with M. tuberculosis H37Rv (Aerosol or IV) Establishment 4 Weeks (Chronic Infection) Infection->Establishment Latency_Induction 12 Weeks (INH + PZA in drinking water) Establishment->Latency_Induction Washout 4 Weeks (No Treatment) Latency_Induction->Washout Treatment_NITD 4-8 Weeks (NITD-916, e.g., 100 mg/kg daily) Washout->Treatment_NITD Group 1 Treatment_Control 4-8 Weeks (Vehicle Control) Washout->Treatment_Control Group 2 Reactivation Optional: Immunosuppression (e.g., Dexamethasone) Treatment_NITD->Reactivation Treatment_Control->Reactivation Endpoint Euthanasia & Organ Harvest (Lungs, Spleen) Reactivation->Endpoint CFU_Enumeration CFU Enumeration on 7H11 Agar Endpoint->CFU_Enumeration Outcome Outcome CFU_Enumeration->Outcome Compare CFU between groups

References

Efficacy of NITD-916 Against Drug-Resistant Mycobacterium tuberculosis Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent, orally active 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. Unlike the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase KatG, NITD-916 directly binds to InhA, forming a ternary complex with NADH and blocking the substrate-binding pocket.[1][2][3][4][5] This direct mechanism of action allows NITD-916 to bypass the common resistance mutations in the katG gene, rendering it effective against many isoniazid-resistant strains of Mycobacterium tuberculosis (Mtb). These application notes provide a summary of the efficacy of NITD-916 against drug-resistant Mtb and detailed protocols for its evaluation.

Data Presentation

Table 1: In Vitro Activity of NITD-916 against M. tuberculosis Strains
Strain TypeMtb Strain(s)NITD-916 MIC (µM)Reference Compound MIC (µM)
Drug-SusceptibleH37Rv0.05Isoniazid: 0.33
Multi-Drug Resistant (MDR)Clinical Isolates (MDR 1-6)0.04 - 0.16Isoniazid: >1 (Resistant)
Isoniazid-Resistant (InhA mutation)Clinical Isolate (I194T)ResistantIsoniazid: Resistant

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[1][2]

Table 2: In Vivo Efficacy of NITD-916 in a Murine Model of Mtb Infection
Animal ModelMtb StrainTreatmentDosageDurationBacterial Load Reduction (log10 CFU in lungs)
BALB/c miceH37RvNITD-916100 mg/kg, p.o., daily1 month0.95

p.o.: per os (by mouth).[1]

Signaling Pathway and Mechanism of Action

NITD-916's mechanism of action involves the direct inhibition of InhA, leading to the depletion of mycolic acids and subsequent cell death.

NITD916_Mechanism cluster_FASII FAS-II Pathway cluster_Inhibition Inhibition by NITD-916 Fatty Acyl\nSubstrate Fatty Acyl Substrate InhA InhA Fatty Acyl\nSubstrate->InhA Binds to Elongated Acyl\nChain Elongated Acyl Chain InhA->Elongated Acyl\nChain Catalyzes Elongation InhA_NITD916_NADH InhA-NADH-NITD-916 Ternary Complex InhA->InhA_NITD916_NADH Mycolic Acid\nBiosynthesis Mycolic Acid Biosynthesis Elongated Acyl\nChain->Mycolic Acid\nBiosynthesis Mtb Cell Wall\nIntegrity Mtb Cell Wall Integrity Mycolic Acid\nBiosynthesis->Mtb Cell Wall\nIntegrity Cell Death Cell Death Mtb Cell Wall\nIntegrity->Cell Death Disruption leads to NITD-916 NITD-916 NITD-916->InhA_NITD916_NADH NADH NADH NADH->InhA_NITD916_NADH InhA_NITD916_NADH->Mycolic Acid\nBiosynthesis Blocks

Caption: Mechanism of NITD-916 action on the Mtb FAS-II pathway.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the EUCAST reference method for Mtb.

Materials:

  • Mycobacterium tuberculosis strains (H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Sterile 96-well U-shaped microtiter plates

  • NITD-916 stock solution (in DMSO)

  • Control antibiotics (e.g., Isoniazid)

  • Sterile water with 0.05% Tween 80

  • Glass beads

  • McFarland 0.5 turbidity standard

  • Incubator (37°C)

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation:

    • Harvest Mtb colonies from solid medium (e.g., Löwenstein-Jensen) and suspend in a tube containing sterile water with Tween 80 and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow large particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10^7 CFU/mL).

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of NITD-916 and control drugs in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for growth control and a well with broth only for sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate in a gas-permeable bag and incubate at 37°C.

  • Reading and Interpretation:

    • Read the plates using an inverted mirror when visible growth is observed in the 1:100 diluted growth control well (typically 10-14 days).

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of Mtb.

MIC_Workflow Start Start Prepare Mtb Inoculum\n(0.5 McFarland) Prepare Mtb Inoculum (0.5 McFarland) Start->Prepare Mtb Inoculum\n(0.5 McFarland) End End Prepare Serial Drug Dilutions\nin 96-well plate Prepare Serial Drug Dilutions in 96-well plate Prepare Mtb Inoculum\n(0.5 McFarland)->Prepare Serial Drug Dilutions\nin 96-well plate Dilute Inoculum 1:100 Dilute Inoculum 1:100 Prepare Mtb Inoculum\n(0.5 McFarland)->Dilute Inoculum 1:100 Inoculate Plate with\nMtb Suspension Inoculate Plate with Mtb Suspension Prepare Serial Drug Dilutions\nin 96-well plate->Inoculate Plate with\nMtb Suspension Incubate at 37°C Incubate at 37°C Inoculate Plate with\nMtb Suspension->Incubate at 37°C Read Plates for Growth Read Plates for Growth Incubate at 37°C->Read Plates for Growth Determine MIC Determine MIC Read Plates for Growth->Determine MIC Determine MIC->End Dilute Inoculum 1:100->Inoculate Plate with\nMtb Suspension

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of NITD-916 over time.

Materials:

  • Log-phase culture of M. tuberculosis in 7H9 broth

  • NITD-916 at various concentrations (e.g., 1x, 4x, 16x MIC)

  • 7H11 agar plates

  • Sterile saline with 0.05% Tween 80

  • Shaking incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

    • Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh 7H9 broth.

  • Drug Exposure:

    • Add NITD-916 to the bacterial cultures at the desired final concentrations.

    • Include a drug-free control.

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, and 8 days), withdraw an aliquot from each culture.

    • Prepare serial 10-fold dilutions in sterile saline with Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.

  • CFU Enumeration:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time to generate the time-kill curve.

Macrophage Infection Model

This protocol evaluates the intracellular activity of NITD-916.

Materials:

  • THP-1 human monocytic cell line or murine bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Log-phase culture of M. tuberculosis

  • NITD-916

  • Sterile water

  • 7H11 agar plates

Procedure:

  • Macrophage Culture and Differentiation:

    • Seed THP-1 cells in a 24-well plate and differentiate into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

    • For BMDMs, culture bone marrow cells in the presence of M-CSF for 7 days.

  • Infection:

    • Wash the differentiated macrophages with fresh medium.

    • Infect the cells with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh medium containing NITD-916 at various concentrations to the infected cells.

    • Include a drug-free control.

  • Intracellular CFU Determination:

    • At different time points post-infection (e.g., 0, 24, 48, and 72 hours), lyse the macrophages with sterile water.

    • Prepare serial dilutions of the lysate and plate on 7H11 agar.

    • Incubate and count CFUs as described in the time-kill assay.

Macrophage_Infection_Workflow Start Start Culture and Differentiate\nMacrophages Culture and Differentiate Macrophages Start->Culture and Differentiate\nMacrophages End End Infect Macrophages\nwith Mtb (MOI 1:1) Infect Macrophages with Mtb (MOI 1:1) Culture and Differentiate\nMacrophages->Infect Macrophages\nwith Mtb (MOI 1:1) Wash to Remove\nExtracellular Bacteria Wash to Remove Extracellular Bacteria Infect Macrophages\nwith Mtb (MOI 1:1)->Wash to Remove\nExtracellular Bacteria Add Media with NITD-916 Add Media with NITD-916 Wash to Remove\nExtracellular Bacteria->Add Media with NITD-916 Incubate Incubate Add Media with NITD-916->Incubate Lyse Macrophages at\nDifferent Time Points Lyse Macrophages at Different Time Points Incubate->Lyse Macrophages at\nDifferent Time Points Plate Lysate and\nDetermine Intracellular CFU Plate Lysate and Determine Intracellular CFU Lyse Macrophages at\nDifferent Time Points->Plate Lysate and\nDetermine Intracellular CFU Plate Lysate and\nDetermine Intracellular CFU->End

Caption: Workflow for the macrophage infection model.

In Vivo Murine Model of Tuberculosis

This protocol outlines a basic framework for assessing the in vivo efficacy of NITD-916. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • BALB/c or C57BL/6 mice

  • Aerosol infection chamber

  • Log-phase culture of M. tuberculosis H37Rv

  • NITD-916 formulation for oral gavage

  • Sterile saline

  • 7H11 agar plates

Procedure:

  • Aerosol Infection:

    • Infect mice with a low dose of Mtb H37Rv (e.g., 50-100 CFU) via the aerosol route using a calibrated inhalation exposure system.

  • Treatment:

    • Allow the infection to establish for a defined period (e.g., 2-4 weeks).

    • Initiate daily treatment with NITD-916 via oral gavage.

    • Include a vehicle control group.

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate and count CFUs to determine the bacterial load in each organ.

  • Data Analysis:

    • Compare the CFU counts between the NITD-916-treated and vehicle control groups to determine the reduction in bacterial burden.

Conclusion

NITD-916 demonstrates significant potential as a novel anti-tubercular agent, particularly for the treatment of drug-resistant tuberculosis. Its direct inhibition of InhA allows it to circumvent common isoniazid resistance mechanisms. The protocols provided herein offer a standardized approach for researchers to further evaluate the efficacy of NITD-916 and similar compounds against drug-resistant strains of M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: NITD-916 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NITD-916?

NITD-916 is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA.[1][2][3] It belongs to the 4-hydroxy-2-pyridone class of compounds.[1] NITD-916 forms a ternary complex with InhA and its cofactor NADH, which blocks the substrate-binding pocket of the enzyme.[4][5] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.[4][5] Unlike isoniazid (INH), another InhA inhibitor, NITD-916 does not require activation by the catalase-peroxidase enzyme KatG.[2]

Q2: What are the known mechanisms of resistance to NITD-916 in Mycobacterium tuberculosis?

Resistance to NITD-916 in M. tuberculosis primarily arises from genetic mutations in two key regions:

  • Mutations within the inhA coding sequence: Single nucleotide polymorphisms (SNPs) in the inhA gene can lead to amino acid substitutions within or near the NITD-916 binding site. These changes can reduce the binding affinity of the drug to the InhA protein.

  • Mutations in the fabG1-inhA promoter region: Mutations in the promoter region of the fabG1-inhA operon can lead to the overexpression of InhA.[4] The increased concentration of the target enzyme can titrate the drug, requiring higher concentrations of NITD-916 to achieve an inhibitory effect. A common mutation is found at position -15 upstream of the fabG1 start site (C-15T).[4]

Q3: Are NITD-916 resistant mutants cross-resistant to isoniazid (INH)?

Mutants with mutations in the inhA coding region that confer resistance to NITD-916 are generally not cross-resistant to isoniazid.[3][4] However, mutants with promoter mutations that lead to InhA overexpression can show a slight increase in the inhibitory concentration for INH.[4]

Q4: What is the reported frequency of resistance to NITD-916?

The in vitro frequency of resistance to NITD-916 is reported to be lower than that of isoniazid.[4] For M. tuberculosis, the frequency of resistance has been observed to be between 2.6 x 10⁻⁷ and 8.5 x 10⁻⁷.[4]

Troubleshooting Guide

Problem 1: I am observing high Minimum Inhibitory Concentrations (MICs) for NITD-916 against my M. tuberculosis strain, suggesting resistance.

  • Possible Cause 1: Pre-existing resistance in the bacterial population.

    • Troubleshooting Step: Determine the frequency of resistance in your bacterial culture (see Experimental Protocol 2). A higher than expected frequency may indicate a resistant subpopulation.

  • Possible Cause 2: Spontaneous mutations conferring resistance during the experiment.

    • Troubleshooting Step: Sequence the inhA gene and its promoter region of the resistant isolates to identify potential mutations. Compare the sequences to the wild-type strain.

  • Possible Cause 3: Issues with the NITD-916 compound.

    • Troubleshooting Step: Verify the concentration and integrity of your NITD-916 stock solution. Test the compound against a known sensitive (wild-type) strain of M. tuberculosis as a control.

Problem 2: My sequencing results of NITD-916 resistant isolates do not show any mutations in the inhA gene or its promoter.

  • Possible Cause 1: Efflux pump-mediated resistance.

    • Troubleshooting Step: While the primary resistance mechanisms are target-based, other mechanisms like upregulation of efflux pumps could play a role, as suggested in studies on M. abscessus.[5] This can be investigated using efflux pump inhibitors in your susceptibility assays or through transcriptomic analysis of the resistant isolates.

  • Possible Cause 2: Mutations in other genes.

    • Troubleshooting Step: Consider whole-genome sequencing of the resistant isolates to identify mutations in other genes that might be contributing to the resistance phenotype.

Problem 3: I am trying to confirm NITD-916 resistance, but the results from solid and liquid media are inconsistent.

  • Possible Cause 1: Differences in drug stability or bacterial growth characteristics.

    • Troubleshooting Step: Ensure consistent experimental conditions (media composition, inoculum size, incubation time) for both methods. Some mutations may confer different levels of resistance depending on the growth conditions.[4] It is recommended to confirm resistance using both methods.

Quantitative Data Summary

Table 1: In Vitro Activity of NITD-916

OrganismStrainMIC (μM)IC₅₀ (nM)Notes
M. tuberculosisH37Rv0.08-Wild-type, sensitive strain.[4]
M. tuberculosisMDR Strains0.04 - 0.16-Multi-drug resistant clinical isolates.[1]
M. fortuitumATCC 68410.00012 (in CaMHB)-MIC is media-dependent.
M. abscessusClinical IsolatesMIC₅₀: 0.125 mg/L-
InhA Enzyme Assay--570Biochemical assay.[5]

Table 2: Mutations Conferring Resistance to NITD-916 in M. tuberculosis

Mutation LocationAmino Acid ChangeFold Change in IC₉₀Notes
inhA PromoterC-15T>4Leads to overexpression of InhA.[4]
inhA Coding RegionI21V>4[4]
inhA Coding RegionI47T>4[4]
inhA Coding RegionS94A>4[4]
inhA Coding RegionM103V>4[4]
inhA Coding RegionD148A>4[4]
inhA Coding RegionM161T>4[4]
inhA Coding RegionR195H>4[4]
inhA Coding RegionI202T>4[4]
inhA Coding RegionG205R>4[4]
inhA Coding RegionA206T>4[4]
inhA Coding RegionQ214H>4[4]
inhA Coding RegionI215P>4[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of NITD-916 Stock Solution: Prepare a stock solution of NITD-916 in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Grow Mycobacterium species in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of NITD-916 in the growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the specific Mycobacterium species for the required duration (e.g., 7-14 days for M. tuberculosis).

  • Reading Results: The MIC is defined as the lowest concentration of NITD-916 that completely inhibits visible bacterial growth.

Protocol 2: Determination of Frequency of Resistance

  • Bacterial Culture: Grow a large population of the Mycobacterium strain in liquid medium to late-log or stationary phase.

  • Cell Viability Count: Determine the total number of viable cells (CFU/mL) in the culture by plating serial dilutions on non-selective agar plates.

  • Selection of Resistant Mutants: Plate a known volume of the undiluted culture onto agar plates containing NITD-916 at a concentration of 5x to 10x the MIC.

  • Incubation: Incubate the plates until colonies of resistant mutants appear.

  • Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Analysis of Mycolic Acid Synthesis Inhibition

  • Bacterial Culture and Drug Treatment: Grow Mycobacterium cultures to mid-log phase and expose them to varying concentrations of NITD-916 for a defined period.

  • Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the cultures and incubate to allow for its incorporation into newly synthesized fatty acids and mycolic acids.

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a suitable organic solvent mixture (e.g., chloroform/methanol).

  • Saponification and Esterification: Saponify the extracted lipids to release the fatty acids and mycolic acids. Convert them to their methyl esters (FAMEs and MAMEs) for analysis.

  • Thin-Layer Chromatography (TLC): Separate the FAMEs and MAMEs by TLC on a silica gel plate.

  • Autoradiography: Visualize the radiolabeled lipids by exposing the TLC plate to an X-ray film or a phosphorimager. Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the radiolabeled MAMEs.

Visualizations

NITD_916_Mechanism_of_Action cluster_pathway Mycolic Acid Biosynthesis (FAS-II System) cluster_inhibition Inhibition by NITD-916 cluster_resistance Resistance Mechanisms Acyl_Carrier_Protein Acyl Carrier Protein (ACP) FAS_II_Elongation FAS-II Elongation (Multiple Cycles) Acyl_Carrier_Protein->FAS_II_Elongation Precursor InhA InhA (Enoyl-ACP Reductase) FAS_II_Elongation->InhA Unsaturated Acyl-ACP Mature_Mycolic_Acids Mature Mycolic Acids FAS_II_Elongation->Mature_Mycolic_Acids Final Product InhA->FAS_II_Elongation Saturated Acyl-ACP Ternary_Complex InhA-NADH-NITD-916 Ternary Complex InhA->Ternary_Complex NITD_916 NITD-916 NITD_916->Ternary_Complex NADH NADH NADH->Ternary_Complex Ternary_Complex->FAS_II_Elongation inhA_Mutation inhA Gene Mutation Altered_InhA Altered InhA (Reduced Binding) inhA_Mutation->Altered_InhA Promoter_Mutation Promoter Mutation Overexpressed_InhA Overexpression of InhA Promoter_Mutation->Overexpressed_InhA Altered_InhA->Ternary_Complex Prevents Formation Overexpressed_InhA->NITD_916 Titrates Drug

Caption: Mechanism of NITD-916 action and resistance.

Experimental_Workflow start Start: Suspected NITD-916 Resistance mic_test 1. Perform MIC Assay (See Protocol 1) start->mic_test is_resistant Is MIC > Breakpoint? mic_test->is_resistant not_resistant Conclusion: Strain is Susceptible is_resistant->not_resistant No confirm_resistance 2. Confirm Resistance (e.g., spot assay on solid media) is_resistant->confirm_resistance Yes sequence_analysis 3. Sequence inhA Gene and Promoter Region confirm_resistance->sequence_analysis mutation_found Mutation Found? sequence_analysis->mutation_found characterize_mutation 4. Characterize Mutation (e.g., site-directed mutagenesis, biochemical assays) mutation_found->characterize_mutation Yes no_inhA_mutation 5. Investigate Alternative Mechanisms (e.g., WGS, efflux pump assays) mutation_found->no_inhA_mutation No end End: Resistance Mechanism Identified characterize_mutation->end no_inhA_mutation->end

Caption: Workflow for investigating NITD-916 resistance.

References

Technical Support Center: Spontaneous Mutations Conferring NITD-916 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916. The information addresses specific issues related to the emergence of spontaneous resistance during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of NITD-916 efficacy in our long-term cultures. Could this be due to the development of resistance?

A1: Yes, prolonged exposure of pathogens to NITD-916 can lead to the selection of spontaneous mutations that confer resistance. This phenomenon has been observed in both Mycobacterium tuberculosis and Dengue virus.[1][2][3] The frequency of resistance to NITD-916 in M. tuberculosis is lower than that for isoniazid (INH) but can still occur.[1]

Q2: What is the molecular target of NITD-916 and where do resistance mutations typically arise?

A2: The molecular target of NITD-916 depends on the organism:

  • Mycobacterium tuberculosis : NITD-916 is a direct inhibitor of the enoyl-ACP reductase InhA, which is involved in mycolic acid synthesis.[1][2][4] Resistance mutations are primarily found in the inhA coding region or its promoter region (fabG1-inhA).[1][2][5]

  • Dengue Virus (DENV) : NITD-916 and its analogue NITD-688 target the nonstructural protein 4B (NS4B).[3][6][7][8] Resistance mutations have been identified in the NS4B gene.[3][7][9]

  • Mycobacterium fortuitum : Similar to M. tuberculosis, NITD-916 targets InhA and inhibits mycolic acid biosynthesis.[10][11] A G96S substitution in InhA has been shown to confer high-level resistance.[10][11]

Q3: We have identified a potential NITD-916 resistant mutant. How can we confirm this?

A3: Confirmation of resistance involves several steps:

  • Determine the Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC50): Compare the MIC or EC50 of NITD-916 for your mutant strain to the wild-type strain. A significant increase in the MIC/EC50 value indicates resistance.

  • Sequence the Target Gene: Sequence the inhA gene and its promoter in Mycobacterium species or the NS4B gene in Dengue virus to identify potential mutations.[1][3]

  • Genetic Complementation or Recombinant Virus Generation: To confirm that a specific mutation is responsible for resistance, you can introduce the mutation into a wild-type background and assess the change in susceptibility to NITD-916.[3]

Troubleshooting Guides

Issue: Unexpectedly high number of resistant colonies/plaques on selection plates.

  • Possible Cause 1: Incorrect concentration of NITD-916.

    • Troubleshooting Step: Verify the stock concentration and the final concentration of NITD-916 in your selection medium. Ensure the concentration is sufficient to inhibit the wild-type organism (typically 5-10X MIC).[1]

  • Possible Cause 2: High initial inoculum.

    • Troubleshooting Step: A large starting population increases the probability of pre-existing resistant mutants. Titrate your inoculum to an appropriate level for the experiment.

  • Possible Cause 3: Instability of the compound.

    • Troubleshooting Step: Ensure proper storage and handling of NITD-916 to maintain its activity. Prepare fresh solutions for each experiment.

Issue: Identified mutation in the target gene does not confer the expected level of resistance.

  • Possible Cause 1: The mutation has a minor effect on its own.

    • Troubleshooting Step: Some mutations may only confer low-level resistance or require the presence of other mutations for a significant resistance phenotype.

  • Possible Cause 2: Alternative resistance mechanisms.

    • Troubleshooting Step: While mutations in the direct target are common, other mechanisms such as increased expression of the target protein or drug efflux could be involved.[1] Consider performing whole-genome sequencing to identify other potential mutations.

  • Possible Cause 3: Experimental variability.

    • Troubleshooting Step: Repeat the MIC/EC50 determination with rigorous controls to ensure the reproducibility of your results.

Data on Resistance Mutations

Mycobacterium tuberculosis Resistance to NITD-916
Mutation LocationSpecific MutationFold Change in Resistance (IC90)Cross-Resistance to Isoniazid (INH)Reference
inhA PromoterC-15T>4Yes[1]
inhA Coding RegionI21V2No[1]
inhA Coding RegionS94A>4No (in liquid culture)[1]
inhA Coding RegionD148G>4No[1]
inhA Coding RegionM161T>4No[1]
inhA Coding RegionR195C>4No[1]
inhA Coding RegionG205S>4No[1]
inhA Coding RegionA206T>4No[1]
inhA Coding RegionQ214H>4No[1]
inhA Coding RegionI215T>4No[1]
inhA Coding RegionL269P>4No[1]
Dengue Virus (DENV-2) Resistance to NS4B Inhibitors
CompoundMutation in NS4BFold Change in Resistance (EC50)Reference
NITD-618P104LPartial[3][9]
NITD-618A119TPartial[3][9]
NITD-618P104L + A119TAdditive[3][9]
NITD-688A193V~10[7]
NITD-688T195A>100[7]
NITD-688W205L~10[7]
NITD-688T215A>100[7]
NITD-688A222V>100[7]
NITD-688T195A/A222V/S238F>1000[7]

Experimental Protocols

Protocol 1: Isolation of NITD-916 Resistant M. tuberculosis Mutants
  • Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 liquid medium supplemented with OADC-Tw to late-log phase.[1]

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of NITD-916 against the wild-type strain on 7H10 agar with OADC supplement. The MIC is the lowest concentration that completely prevents growth.[1]

  • Selection of Mutants: Plate the late-log phase culture on 7H10-OADC agar containing 5X or 10X the MIC of NITD-916.[1]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.[1]

  • Confirmation of Resistance: Isolate individual colonies and streak them onto fresh 7H10-OADC plates containing 5X MIC of NITD-916 to confirm resistance.[1]

  • IC90 Determination: For confirmed resistant isolates, determine the IC90 in liquid medium (7H9-OADC-Tw) by measuring bacterial growth after 5 days at 37°C. The IC90 is the concentration that inhibits 90% of growth.[1]

  • Gene Sequencing: Extract genomic DNA from the resistant mutants and amplify the inhA gene and its promoter region for sequencing to identify mutations.

Protocol 2: Selection of NITD-618 Resistant DENV-2 Replicons
  • Cell Culture: Use a stable cell line containing a DENV-2 replicon (e.g., BHK-21 cells with RepPAC-2A-EGFP).[3]

  • Initial Selection: Culture the replicon-containing cells in medium with a selective concentration of the inhibitor (e.g., 6 µM NITD-618) for 3 days.[3]

  • Serial Passaging: Passage the cells in medium containing both the inhibitor and a selection agent for the replicon (e.g., 10 µg/ml puromycin) for several rounds (e.g., three passages of 3 days each).[3]

  • RNA Extraction and Sequencing: Extract total RNA from the resistant cell population.

  • RT-PCR and Sequencing: Perform reverse transcription-PCR (RT-PCR) to amplify the NS4B region of the replicon and sequence the PCR product to identify mutations.

Visualizations

experimental_workflow_mycobacterium cluster_prep Preparation cluster_selection Selection cluster_confirmation Confirmation & Analysis A Grow M. tuberculosis culture (late-log phase) C Plate culture on agar with 5-10X MIC of NITD-916 A->C B Determine Wild-Type MIC of NITD-916 B->C D Incubate for 3-4 weeks C->D E Isolate resistant colonies D->E F Confirm resistance on selective plates E->F G Determine IC90 in liquid culture F->G H Sequence inhA gene and promoter G->H

Caption: Workflow for isolating NITD-916 resistant M. tuberculosis.

signaling_pathway_mtb cluster_pathway Mycolic Acid Synthesis Pathway in M. tuberculosis InhA InhA (Enoyl-ACP reductase) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall NITD916 NITD-916 NITD916->InhA Inhibits Mutation inhA Mutation (e.g., S94A) Mutation->InhA Alters binding site

Caption: Mechanism of NITD-916 action and resistance in M. tuberculosis.

logical_relationship_denv cluster_denv DENV Replication and NITD-688 Inhibition NS3 NS3 Protein Replication_Complex Viral Replication Complex NS3->Replication_Complex NS4B NS4B Protein NS4B->NS3 Interacts with NS4B->Replication_Complex Viral_RNA_Synthesis Viral RNA Synthesis Replication_Complex->Viral_RNA_Synthesis NITD688 NITD-688 NITD688->NS3 Disrupts Interaction NITD688->NS4B Binds to NS4B_Mutation NS4B Mutation (e.g., A222V) NS4B_Mutation->NS4B Reduces binding

Caption: NITD-688 disrupts the DENV NS3-NS4B interaction.

References

Technical Support Center: Overcoming NITD-916 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NITD-916. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with NITD-916. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide: Common Solubility Issues with NITD-916

This guide addresses specific problems you may encounter when working with NITD-916 in vitro.

Problem 1: Precipitation of NITD-916 upon dilution of DMSO stock solution in aqueous media.

  • Cause: NITD-916 is a lipophilic compound with poor water solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Solution:

    • Optimize Stock Concentration: While NITD-916 is soluble in DMSO at concentrations up to 17.5 mg/mL, using a lower stock concentration (e.g., 1-10 mM) can facilitate a smoother transition into aqueous solutions.[1]

    • Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform serial dilutions. For example, first, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

    • Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes help maintain solubility.

    • Increase Final DMSO Concentration (with caution): While it is advisable to keep the final DMSO concentration below 0.5% to avoid cellular toxicity, a slight increase (e.g., to 1%) may be necessary for some experiments. Always include a vehicle control with the same final DMSO concentration.

Problem 2: Inconsistent results or lower than expected potency in cell-based assays.

  • Cause: This can be a direct consequence of poor solubility. If NITD-916 is not fully dissolved, the actual concentration of the compound available to the cells is lower than the nominal concentration, leading to variability and underestimation of its biological activity.

  • Solution:

    • Visual Inspection: Before adding the treatment to your cells, carefully inspect the diluted solution for any signs of precipitation (e.g., cloudiness, crystals). Centrifuge the solution at low speed and check for a pellet.

    • Solubilizing Agents: Consider the use of solubilizing agents in your cell culture medium. These should be tested for their own potential effects on the cells in your assay.

      • Serum: The presence of serum in the cell culture medium can aid in solubilizing lipophilic compounds through binding to proteins like albumin. If your experimental design allows, using serum-containing media may improve NITD-916 solubility.

      • Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.02-0.1%) to improve the solubility of hydrophobic compounds.[2][3][4][5]

      • Cyclodextrins: Methyl-β-cyclodextrin is a cyclic oligosaccharide that can encapsulate lipophilic drugs, increasing their aqueous solubility.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing NITD-916 stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of NITD-916. It has been shown to be soluble in DMSO at concentrations of 10 mg/mL and 17.5 mg/mL.[1] For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO.

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell line-dependent. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: Can I store NITD-916 stock solutions? If so, under what conditions?

A3: Yes, NITD-916 stock solutions in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Are there alternatives to DMSO for solubilizing NITD-916?

A4: While DMSO is the most commonly used solvent, other options for poorly soluble compounds include ethanol, dimethylformamide (DMF), or co-solvent systems. However, the compatibility and toxicity of these solvents in your specific in vitro model must be carefully evaluated. For cell-based assays, alternatives that can be added directly to the aqueous media, such as cyclodextrins or non-ionic surfactants, are often preferred over using a different primary organic solvent.

Data Presentation

Table 1: Solubility of NITD-916 in DMSO

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mg/mLSource: Sigma-Aldrich product information.
Dimethyl Sulfoxide (DMSO)17.5 mg/mL (56.19 mM)Requires ultrasonication, warming, and heating to 60°C. Use newly opened, hygroscopic DMSO for best results.[1]

Table 2: General Properties of NITD-916

PropertyValue
Molecular FormulaC₂₀H₂₅NO₂
Molecular Weight311.42 g/mol
AppearanceWhite solid
Mechanism of ActionDirect inhibitor of mycobacterial enoyl-ACP reductase (InhA)

Experimental Protocols

Protocol 1: Preparation of a 10 mM NITD-916 Stock Solution in DMSO

  • Materials:

    • NITD-916 powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Calculate the mass of NITD-916 required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 311.42 g/mol ). For example, for 1 mL of a 10 mM stock, you will need 3.11 mg of NITD-916.

    • Carefully weigh the calculated amount of NITD-916 powder.

    • Transfer the powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the NITD-916 is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution if necessary.[1]

    • Store the stock solution in single-use aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of a Working Solution of NITD-916 in Cell Culture Medium

  • Materials:

    • 10 mM NITD-916 stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)

    • Sterile microcentrifuge tubes

  • Procedure (for a final concentration of 10 µM with 0.1% DMSO):

    • Perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM solution with 1% DMSO. Vortex gently to mix.

    • Add the required volume of the 100 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution to 900 µL of media in the well.

    • The final DMSO concentration will be 0.1%.

    • Always prepare a vehicle control by adding the same volume of a DMSO/media mixture (prepared without NITD-916) to control wells.

Protocol 3: Using Methyl-β-Cyclodextrin to Enhance NITD-916 Solubility

  • Materials:

    • NITD-916 powder

    • Methyl-β-cyclodextrin (MβCD)

    • Cell culture medium

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a stock solution of MβCD in your cell culture medium (e.g., 10-50 mM). Ensure it is fully dissolved.

    • Add the desired amount of NITD-916 powder directly to the MβCD-containing medium.

    • Stir the solution at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Sterile-filter the final solution before use in cell culture.

    • Note: The optimal ratio of MβCD to NITD-916 will need to be determined empirically. It is also crucial to test the effect of MβCD alone on your cells, as it can have biological effects, such as cholesterol depletion from cell membranes.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh NITD-916 Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve serial_dilute Perform Serial Dilution in Pre-warmed Media dissolve->serial_dilute 10 mM Stock check_precip Visually Inspect for Precipitation serial_dilute->check_precip precip_yes Precipitation Observed check_precip->precip_yes Yes precip_no No Precipitation check_precip->precip_no No use_agents Consider Solubilizing Agents (e.g., Surfactants, Cyclodextrins) precip_yes->use_agents proceed Proceed to Cell Treatment precip_no->proceed use_agents->serial_dilute Re-optimize Protocol

Caption: Workflow for preparing NITD-916 solutions for in vitro assays.

signaling_pathway cluster_inhibition Inhibition by NITD-916 cluster_pathway Mycolic Acid Biosynthesis Pathway nitd916 NITD-916 inhA InhA (Enoyl-ACP Reductase) nitd916->inhA Direct Inhibition fasI Fatty Acid Synthase I (FAS-I) c16_c26 C16-C26 Fatty Acyl-ACPs fasI->c16_c26 fasII Fatty Acid Synthase II (FAS-II) Elongation c16_c26->fasII mero_chains Meromycolate Chains inhA->mero_chains Reduction Step pks13 Pks13 mero_chains->pks13 mycolic_acids Mycolic Acids pks13->mycolic_acids Condensation cell_wall Mycobacterial Cell Wall Integrity mycolic_acids->cell_wall

References

Potential off-target effects of NITD-916

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NITD-916.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NITD-916?

NITD-916 is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2][3] It belongs to the class of 4-hydroxy-2-pyridones.[4] NITD-916 forms a ternary complex with InhA and its cofactor NADH, which blocks the fatty acyl substrate binding pocket.[5] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[5][6]

Q2: Is NITD-916 active against isoniazid-resistant strains of Mycobacterium tuberculosis?

Yes, NITD-916 is active against isoniazid-resistant clinical isolates of M. tuberculosis.[5] Isoniazid is a prodrug that requires activation by the catalase-peroxidase KatG. Resistance to isoniazid often arises from mutations in katG. Since NITD-916 directly inhibits InhA and does not require activation by KatG, it bypasses this common resistance mechanism.[5]

Q3: What are the known off-target effects of NITD-916?

Currently, there is limited publicly available data detailing specific off-target effects of NITD-916. One study mentioned that in a panel of in vitro assays, NITD-916 demonstrated an adequate cellular selectivity and did not show mutagenic or cardiotoxicity potential, nor did it exhibit in vitro safety pharmacological liabilities. However, the specific targets and the concentrations tested in these assays have not been detailed in the available literature.

Q4: My experiment shows unexpected cellular toxicity. Could this be an off-target effect of NITD-916?

While NITD-916 has shown some level of cellular selectivity in preliminary safety assessments, unexpected toxicity in your specific cell line could potentially be due to off-target effects. It is recommended to perform a dose-response experiment to determine the cytotoxic concentration in your experimental system. If toxicity is observed at concentrations close to the effective dose against mycobacteria, further investigation into off-target interactions may be warranted.

Q5: How can I determine if NITD-916 is interacting with other kinases in my experimental model?

To assess potential off-target effects on kinases, a kinase selectivity profiling assay is recommended. This involves screening NITD-916 against a broad panel of purified human kinases to identify any unintended interactions. Several commercial services offer such profiling. A detailed protocol for a representative kinase profiling experiment is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Summary of NITD-916 On-Target Activity

TargetOrganismAssay TypeValueReference
InhAMycobacterium tuberculosisEnzyme Inhibition (IC₅₀)570 nM[1]
M. tuberculosis H37RvMycobacterium tuberculosisWhole-cell activity (MIC₅₀)50 nM
Isoniazid-resistant M. tuberculosisMycobacterium tuberculosisWhole-cell activity (MIC)0.04 - 0.16 µM[5]
Mycobacterium abscessusMycobacterium abscessusWhole-cell activity (MIC₅₀)0.125 mg/L
Mycobacterium abscessusMycobacterium abscessusWhole-cell activity (MIC₉₀)1 mg/L

Table 2: User-Generated Off-Target Activity Profile (Template)

Off-TargetAssay TypeIC₅₀ / KᵢNotes
e.g., Human Kinase XKinase Inhibition Assay
e.g., Human Receptor YBinding Assay
e.g., Human Enzyme ZEnzyme Inhibition Assay

Mandatory Visualization

NITD_916_On_Target_Pathway NITD-916 On-Target Signaling Pathway cluster_bacterium Mycobacterium NITD_916 NITD-916 InhA InhA (Enoyl-ACP Reductase) NITD_916->InhA Inhibits FASII Fatty Acid Synthase II (FASII) Pathway InhA->FASII Catalyzes step in NADH NADH NADH->InhA Cofactor Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: On-target pathway of NITD-916 in Mycobacterium.

Off_Target_Screening_Workflow Experimental Workflow for Off-Target Screening Compound NITD-916 Kinase_Panel Kinase Panel Screening (e.g., 96-well plate format) Compound->Kinase_Panel Data_Analysis Data Analysis (IC50 determination) Kinase_Panel->Data_Analysis Hit_Validation Hit Validation (Dose-response in cells) Data_Analysis->Hit_Validation Pathway_Analysis Pathway Analysis of Off-Targets Hit_Validation->Pathway_Analysis

References

Technical Support Center: Optimizing Small-Molecule Inhibitors for In Vitro Viral Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro use of small-molecule inhibitors against viral proteases, with a specific focus on the Zika virus (ZIKV) NS2B-NS3 protease. While direct data on NITD-916 as a ZIKV protease inhibitor is not currently established in the literature, this guide will use its known characteristics as an exemplary framework for optimizing novel compounds in viral protease assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for inhibitors targeting the ZIKV NS2B-NS3 protease?

A1: The ZIKV NS2B-NS3 protease is a serine protease essential for viral replication.[1][2] It cleaves the viral polyprotein at specific sites to release functional viral proteins. Inhibitors typically target the active site of the protease, often acting as competitive or non-competitive inhibitors to block substrate binding and subsequent cleavage.[3][4]

Q2: What are the initial recommended concentration ranges for screening a novel inhibitor like NITD-916 against ZIKV NS2B-NS3 protease?

A2: For initial screening of a novel compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to the nanomolar range.[3][5] For subsequent dose-response assays, concentrations around the estimated IC50 should be used.[6]

Q3: How do I determine if my inhibitor is cytotoxic to the cell lines used in viral replication assays?

A3: Cytotoxicity should be assessed in parallel with antiviral activity. Standard assays like the MTT or XTT assay can be used to determine the 50% cytotoxic concentration (CC50) in relevant cell lines such as Vero or A549 cells.[7] An ideal antiviral compound will have a high selectivity index (SI), which is the ratio of CC50 to EC50 (50% effective concentration in inhibiting viral replication).[8]

Q4: What are common solvents for dissolving inhibitors like NITD-916, and what is the maximum permissible concentration in an assay?

A4: Many small-molecule inhibitors, including NITD-916, are soluble in dimethyl sulfoxide (DMSO).[9] It is crucial to keep the final DMSO concentration in the assay low, typically below 0.5% or 1%, to avoid solvent-induced artifacts or cytotoxicity.[7][10] Always include a vehicle control (DMSO without the inhibitor) in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in the protease assay. 1. Autofluorescence of the compound. 2. Contamination of buffers or plates. 3. Substrate degradation.1. Measure the fluorescence of the compound alone at the assay wavelength. 2. Use fresh, high-quality reagents and plates. 3. Prepare substrate solution fresh and protect from light.
No or low inhibition observed even at high inhibitor concentrations. 1. Inhibitor instability or degradation. 2. Incorrect assay conditions (pH, temperature). 3. Low inhibitor potency.1. Prepare inhibitor stock solutions fresh and store them properly. 2. Optimize assay buffer pH and incubation temperature. The optimal pH for ZIKV NS2B-NS3 protease activity is typically around 7.4 to 8.5.[11][12] 3. Consider synthesizing analogs or screening other compound libraries.
High variability between replicate wells. 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after adding each reagent. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Inhibitor precipitates in the assay buffer. 1. Poor solubility of the compound at the tested concentration.1. Test the solubility of the compound in the assay buffer before the experiment.[11] 2. Lower the final concentration of the inhibitor. 3. Consider using a different solvent or adding a small percentage of a co-solvent, ensuring it doesn't affect the assay.

Quantitative Data Summary

The following tables summarize typical concentration ranges for in vitro assays based on literature for various inhibitors. These values can serve as a starting point for optimizing a new compound.

Table 1: In Vitro Efficacy of Various ZIKV NS2B-NS3 Protease Inhibitors

Compound IC50 (µM) EC50 (µM) Cell Line
Compound 314.012.15Vero
Compound 86.850.52Vero
Compound 914.23.52Vero
Temoporfin-2.0Vero

Source: Adapted from a study on small molecule inhibitors of ZIKV NS2B-NS3 protease.[8]

Table 2: Cytotoxicity of Various Compounds in Relevant Cell Lines

Compound CC50 (µM) Cell Line
Compound 3>200Vero
Compound 8>200Vero
Compound 961.48Vero
Temoporfin61.05Vero

Source: Adapted from a study on small molecule inhibitors of ZIKV NS2B-NS3 protease.[8]

Table 3: In Vitro Activity of NITD-916 against Mycobacterium

Parameter Concentration Organism
IC50570 nMMycobacterium tuberculosis InhA
MIC5050 nMMycobacterium tuberculosis
MIC Range0.16 to 0.31 µg/mLMycobacterium fortuitum clinical isolates

Source: Data compiled from studies on the anti-mycobacterial activity of NITD-916.[9][13] This table is provided as a reference for the known activity of NITD-916 against its primary target.

Experimental Protocols

Protocol 1: ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring ZIKV NS2B-NS3 protease activity.[10][11]

Materials:

  • ZIKV NS2B-NS3 protease

  • Fluorescent substrate (e.g., Bz-Nle-KRR-AMC)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5% glycerol[10]

  • Test inhibitor (e.g., NITD-916) dissolved in DMSO

  • 96-well black microtiter plate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)[10]

Procedure:

  • Prepare a master mix containing assay buffer and substrate to a final concentration of 5 µM.[10]

  • Dispense 97 µL of the master mix into the wells of the 96-well plate.

  • Add 1 µL of the test inhibitor at various concentrations (or DMSO for control) to the wells and mix gently.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 2 µL of ZIKV NS2B-NS3 protease (final concentration ~5 nM, to be optimized).

  • Immediately measure the fluorescence kinetics at 37°C for 15-30 minutes.

  • Calculate the rate of reaction (increase in fluorescence per unit time).

  • Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT)

Materials:

  • Vero or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitor dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[7]

  • The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 36-48 hours at 37°C.[7]

  • Add 15 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value.

Visualizations

ZIKV_Protease_Inhibition_Pathway ZIKV_Polyprotein ZIKV Polyprotein NS2B_NS3_Protease NS2B-NS3 Protease ZIKV_Polyprotein->NS2B_NS3_Protease Cleavage Site Viral_Proteins Functional Viral Proteins NS2B_NS3_Protease->Viral_Proteins Cleavage Inhibition Inhibition Replication Viral Replication Viral_Proteins->Replication Inhibitor Small-Molecule Inhibitor (e.g., NITD-916 analog) Inhibitor->NS2B_NS3_Protease Experimental_Workflow cluster_in_vitro In Vitro Assays Protease_Assay 1. Protease Inhibition Assay (Determine IC50) Cytotoxicity_Assay 2. Cytotoxicity Assay (Determine CC50) Protease_Assay->Cytotoxicity_Assay Antiviral_Assay 3. Viral Replication Assay (Determine EC50) Cytotoxicity_Assay->Antiviral_Assay Data_Analysis 4. Data Analysis (Calculate Selectivity Index) Antiviral_Assay->Data_Analysis Lead_Optimization 5. Lead Optimization Data_Analysis->Lead_Optimization Troubleshooting_Logic Start Inconsistent Results in Protease Assay Check_Reagents Are reagents fresh and properly stored? Start->Check_Reagents Check_Compound Is the inhibitor soluble and stable? Check_Reagents->Check_Compound Yes Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Assay Are assay conditions (pH, temp) optimal? Check_Compound->Check_Assay Yes Optimize_Solubility Optimize solvent/concentration Check_Compound->Optimize_Solubility No Check_Technique Review pipetting and mixing techniques Check_Assay->Check_Technique Yes Optimize_Conditions Re-optimize assay conditions Check_Assay->Optimize_Conditions No End Consistent Results Check_Technique->End Prepare_Fresh->Start Optimize_Solubility->Start Optimize_Conditions->Start

References

Stability of NITD-916 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NITD-916 under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid NITD-916?

Solid NITD-916 should be stored at -20°C. Under these conditions, it is stable for up to three years.

2. How should I prepare and store stock solutions of NITD-916?

NITD-916 is soluble in DMSO.[1][2] For stock solutions, it is recommended to dissolve the compound in DMSO. Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.

3. What is the stability of NITD-916 stock solutions in DMSO?

The stability of NITD-916 in DMSO depends on the storage temperature:

  • At -80°C, the stock solution is stable for up to 6 months.[3]

  • At -20°C, the stock solution is stable for up to 1 to 3 months.[1][3]

4. Is NITD-916 stable in aqueous solutions or cell culture media?

There is currently no publicly available data specifically detailing the stability of NITD-916 in aqueous solutions or various cell culture media. As a general practice for compounds with ester or other hydrolyzable functional groups, it is advisable to prepare fresh dilutions in aqueous buffers or media from a DMSO stock solution immediately before each experiment. The stability in your specific experimental system should be validated.

5. What is the stability of NITD-916 in biological matrices such as plasma or serum?

Specific stability data for NITD-916 in biological matrices like plasma or serum has not been reported in the available literature. For accurate pharmacokinetic or in vitro ADME studies, it is crucial to perform your own stability assessments in the specific matrix at the intended storage and experimental temperatures.

6. Is NITD-916 sensitive to light?

While there are no specific photostability studies published for NITD-916, it is recommended to protect it from light.[1] As a 4-hydroxy-2-pyridone derivative, it belongs to a class of compounds that can be susceptible to photodegradation.[4][5] Therefore, it is best practice to store NITD-916 in light-protecting containers and minimize exposure to light during experimental procedures.

7. Are there any known degradation pathways for NITD-916?

Specific degradation pathways for NITD-916 have not been detailed in the available literature. Potential degradation could occur through hydrolysis or oxidation, particularly under harsh pH conditions or prolonged exposure to light and oxygen. To understand the degradation profile, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions would be necessary.

Data Presentation

Table 1: Recommended Storage and Stability of NITD-916

FormStorage TemperatureDuration of StabilitySource
Solid (Powder)-20°C3 yearsTargetMol
Stock Solution in DMSO-80°C6 monthsMedChemExpress
Stock Solution in DMSO-20°C1 monthMedChemExpress
Stock Solution in DMSO-20°C3 monthsSigma-Aldrich

Experimental Protocols

Protocol 1: General Protocol for Assessing Solution Stability (Example)

This protocol provides a general framework for determining the stability of NITD-916 in a specific solvent or buffer system.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of NITD-916 in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the experimental solvent or buffer (e.g., phosphate-buffered saline, cell culture medium).

  • Time-Point Sampling: Aliquot the test solution into multiple vials and store them under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample and immediately analyze it by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the concentration of NITD-916 at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for NITD-916 Stability Testing prep_stock Prepare NITD-916 Stock Solution (DMSO) prep_test Dilute to Final Concentration in Test Solution prep_stock->prep_test aliquot Aliquot Test Solutions prep_test->aliquot store Store at Desired Temperatures (e.g., 4°C, RT, 37°C) aliquot->store sample Collect Samples at Time Points (0, 2, 4, 8, 24h) store->sample analyze Analyze by HPLC sample->analyze data_analysis Calculate % Degradation analyze->data_analysis

Caption: Workflow for assessing the stability of NITD-916 in solution.

logical_relationship Factors Influencing NITD-916 Stability stability NITD-916 Stability temperature Temperature temperature->stability solvent Solvent/Matrix solvent->stability ph pH ph->stability light Light Exposure light->stability oxygen Oxygen oxygen->stability

Caption: Key factors that can influence the stability of NITD-916.

References

Technical Support Center: NITD-916 and Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NITD-916?

A1: NITD-916 is a direct inhibitor of the Mycobacterium tuberculosis InhA enzyme, which is a crucial component of the type II fatty acid synthase (FAS-II) system. This system is responsible for the synthesis of mycolic acids, the long, complex fatty acids that are essential for the integrity of the mycobacterial cell wall. Unlike isoniazid, which is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, NITD-916 directly binds to the InhA-NADH complex, blocking the active site and preventing the binding of the fatty acyl substrate.[1][2] This inhibition of mycolic acid synthesis leads to cell death.[1][2]

Q2: Is there cross-resistance between NITD-916 and isoniazid?

A2: No, studies have shown that mutants resistant to NITD-916 are not cross-resistant to isoniazid.[1][3][4] This is a significant advantage, as isoniazid resistance is a major challenge in tuberculosis treatment. The lack of cross-resistance is due to their different mechanisms of action and resistance. Isoniazid resistance is commonly associated with mutations in the katG gene, which prevents the activation of the prodrug. Since NITD-916 does not require activation by KatG, it remains effective against these isoniazid-resistant strains.[1]

Q3: What are the known mechanisms of resistance to NITD-916?

A3: Resistance to NITD-916 primarily arises from mutations within or near the active site of its target enzyme, InhA.[1][3] Additionally, mutations in the promoter region of the fabG1-inhA operon have been identified, which can lead to the overexpression of InhA.[1][3]

Q4: What is the frequency of resistance to NITD-916 compared to isoniazid?

A4: The in vitro frequency of resistance to NITD-916 is significantly lower than that of isoniazid. Reported frequencies are in the range of 1x10⁻⁷ to 1x10⁻⁸ for NITD-916, compared to approximately 1x10⁻⁵ for isoniazid.[1]

Troubleshooting Guides

Problem: Unexpectedly high Minimum Inhibitory Concentration (MIC) values for NITD-916 against susceptible M. tuberculosis strains.

Possible Causes and Solutions:

  • Inaccurate drug concentration:

    • Troubleshooting Step: Verify the stock solution concentration and the dilution series. Ensure accurate pipetting and proper mixing at each dilution step. Recalculate all dilutions.

  • Degradation of NITD-916:

    • Troubleshooting Step: Prepare fresh stock solutions of NITD-916. Store the compound as recommended by the manufacturer, protected from light and moisture.

  • Issues with bacterial inoculum:

    • Troubleshooting Step: Ensure the inoculum is prepared from a fresh, pure culture and adjusted to the correct density (e.g., 0.5 McFarland standard) before dilution. Verify the viability of the bacterial suspension.

  • Contamination of culture:

    • Troubleshooting Step: Perform a purity check of the M. tuberculosis culture by plating on non-selective media and examining for other colony morphologies. If contaminated, use a fresh, pure culture.

Problem: Suspected cross-resistance to other anti-TB drugs in NITD-916 resistant mutants.

Troubleshooting Step:

  • Perform a comprehensive cross-resistance profiling using a panel of first- and second-line anti-TB drugs. This can be done using the broth microdilution method to determine the MIC of each drug against the NITD-916 resistant mutant and the parental wild-type strain. A significant increase in the MIC for another drug would indicate cross-resistance.

Data Presentation

Table 1: Cross-Resistance Profile of NITD-916 Resistant M. tuberculosis Mutants

DrugMechanism of ActionCross-Resistance with NITD-916Reference(s)
IsoniazidInhibition of InhA (prodrug)No[1][3][4]
EthionamideInhibition of InhA (prodrug)Possible (if resistance is due to inhA promoter mutations)
RifampicinInhibition of RNA polymeraseNo-
EthambutolInhibition of arabinosyl transferaseNo-
PyrazinamideDisruption of membrane potential (prodrug)No-
FluoroquinolonesInhibition of DNA gyraseNo-
AminoglycosidesInhibition of protein synthesisNo-

Table 2: Minimum Inhibitory Concentration (MIC) of NITD-916 against M. tuberculosis

StrainResistance ProfileNITD-916 MIC (µM)Reference(s)
H37RvSusceptible0.05[2]
MDR strainsResistant to Isoniazid and Rifampicin0.04 - 0.16[2]
NITD-916 Resistant Mutants->1.25[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the EUCAST reference method for M. tuberculosis.[1][4]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • Sterile 96-well U-shaped microtiter plates.

  • NITD-916 and other anti-TB drugs.

  • M. tuberculosis culture.

  • Sterile water with 0.05% Tween 80.

  • Glass beads.

Procedure:

  • Drug Preparation: Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO for NITD-916). Perform serial two-fold dilutions in 7H9 broth to achieve the desired concentration range in the microtiter plates.

  • Inoculum Preparation:

    • Harvest colonies from a fresh culture of M. tuberculosis grown on solid medium.

    • Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow the suspension to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 10⁵ CFU/mL.

  • Plate Inoculation:

    • Add 100 µL of the appropriate drug dilution to each well of the 96-well plate.

    • Include a drug-free growth control well and a sterile control well.

    • Add 100 µL of the final bacterial inoculum to each well (except the sterile control).

  • Incubation: Seal the plates and incubate at 37°C for 7-21 days.

  • Reading Results: The MIC is the lowest drug concentration that shows no visible growth compared to the drug-free control.

Whole-Genome Sequencing (WGS) to Identify Resistance Mutations

This protocol provides a general workflow for identifying mutations conferring resistance to NITD-916.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the NITD-916 resistant M. tuberculosis isolate.

  • Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform whole-genome sequencing of the library.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolate compared to the reference genome.

    • Annotation: Focus on non-synonymous mutations in the inhA gene and mutations in the fabG1-inhA promoter region. Compare the identified mutations to known resistance-conferring mutations.

Mandatory Visualization

NITD916_Mechanism_of_Action cluster_fas2 FAS-II System (Mycolic Acid Synthesis) cluster_inhibition Inhibition Pathway Acyl_Substrate Fatty Acyl Substrate InhA InhA (Enoyl-ACP reductase) Acyl_Substrate->InhA Elongation Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Synthesis InhA_NADH_NITD916 InhA-NADH-NITD-916 Ternary Complex InhA->InhA_NADH_NITD916 Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Bacterial_Viability Bacterial Viability Cell_Wall->Bacterial_Viability Maintains Integrity NITD916 NITD-916 NITD916->InhA_NADH_NITD916 NADH NADH NADH->InhA_NADH_NITD916 InhA_NADH_NITD916->Block Block->Bacterial_Viability Inhibition leads to Cell Death

Caption: Mechanism of action of NITD-916.

Resistance_Determination_Workflow Start Start: M. tuberculosis isolate with suspected NITD-916 resistance MIC_Test Perform Broth Microdilution MIC Test for NITD-916 Start->MIC_Test MIC_Result MIC > Breakpoint? MIC_Test->MIC_Result Resistant Phenotypically Resistant MIC_Result->Resistant Yes Susceptible Phenotypically Susceptible MIC_Result->Susceptible No WGS Perform Whole-Genome Sequencing Resistant->WGS Analysis Bioinformatic Analysis: - Map to reference genome - Call variants (SNPs, indels) WGS->Analysis Gene_Check Analyze inhA gene and fabG1-inhA promoter region Analysis->Gene_Check Mutation_Found Resistance-conferring mutation identified? Gene_Check->Mutation_Found Correlate Correlate Genotype with Phenotype Mutation_Found->Correlate Yes No_Mutation No known resistance mutation found. Consider other mechanisms. Mutation_Found->No_Mutation No

References

Technical Support Center: Investigating the Impact of Serum Proteins on NITD-916 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro activity of NITD-916, a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). While specific quantitative data on the serum protein binding of NITD-916 is not extensively published, this resource offers standardized protocols to determine these effects and guidance on interpreting your results.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins generally affect the in vitro activity of antimicrobial compounds?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to drugs, rendering the bound fraction temporarily inactive.[1][2] According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse into cells and interact with its target.[2] Consequently, high plasma protein binding can lead to a significant decrease in the apparent in vitro potency of a compound, observed as an increase in the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

Q2: Is NITD-916 expected to bind to serum proteins?

Q3: My MIC values for NITD-916 are significantly higher in the presence of serum or albumin. Is this expected?

Yes, this is a plausible outcome. If NITD-916 binds to serum proteins, a higher total concentration of the compound would be required to achieve the same effective unbound concentration at the target site. This would manifest as an increased MIC value. The extent of this "MIC shift" provides an indication of the impact of protein binding.

Q4: What is the mechanism of action for NITD-916?

NITD-916 is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.[5][6] It forms a ternary complex with the NADH cofactor and the InhA enzyme, blocking the active site.[6] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to cell death.[5][6]

Data Presentation: Impact of Serum Proteins on NITD-916 Activity

The following tables provide a template for how to present data on the effect of serum proteins on NITD-916 activity. Note: The values presented here are hypothetical and for illustrative purposes only, based on the expectation of high protein binding. Researchers should generate their own data using the protocols provided below.

Table 1: Hypothetical MIC Shift of NITD-916 against Mycobacterium tuberculosis H37Rv in the Presence of Human Serum Albumin (HSA)

CompoundMediumMIC50 (µM)Fold-Increase in MIC50
NITD-916Standard Broth0.05-
NITD-916Broth + 4% HSA0.5010

Table 2: Hypothetical Plasma Protein Binding of NITD-916

CompoundSpeciesProtein Binding (%)Unbound Fraction (%)
NITD-916Human95.05.0
NITD-916Mouse92.08.0

Experimental Protocols

Protocol 1: Determining the MIC of NITD-916 in the Presence of Serum/Albumin

This protocol is adapted from standard broth microdilution methods.

Materials:

  • NITD-916 stock solution (in DMSO)

  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • Middlebrook 7H9 broth supplemented with OADC (or other appropriate growth medium)

  • Human Serum Albumin (HSA), sterile solution

  • Sterile 96-well microplates

  • Incubator (37°C)

Procedure:

  • Prepare Media: Prepare two sets of growth media: one standard broth and one broth supplemented with a physiological concentration of HSA (e.g., 4% w/v).

  • Serial Dilutions: Perform serial two-fold dilutions of NITD-916 in both types of media in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis as per established laboratory protocols.

  • Inoculation: Inoculate the wells containing the serially diluted compound with the bacterial suspension. Include positive (no drug) and negative (no bacteria) growth controls for both media types.

  • Incubation: Seal the plates and incubate at 37°C for the required duration (typically 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of NITD-916 that completely inhibits visible bacterial growth. Compare the MIC values obtained in the standard medium versus the HSA-supplemented medium.

Protocol 2: Equilibrium Dialysis for Determining Plasma Protein Binding

This is a common method to quantify the unbound fraction of a drug.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • NITD-916

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Samples: Add NITD-916 to human plasma at a known concentration.

  • Dialysis Setup: Place the plasma sample in one chamber of the dialysis unit and an equal volume of PBS in the other chamber, separated by the dialysis membrane.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and the PBS chambers.

  • Quantification: Determine the concentration of NITD-916 in both aliquots using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug concentration.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in PBS chamber] / [Concentration in plasma chamber]

    • Percentage bound = (1 - fu) * 100

Visualizations

signaling_pathway cluster_extracellular Extracellular Space (Plasma) cluster_cell Mycobacterial Cell NITD_total Total NITD-916 NITD_bound Protein-Bound NITD-916 (Inactive Reservoir) NITD_total->NITD_bound Binding Serum_Protein Serum Protein (e.g., Albumin) NITD_unbound Unbound (Free) NITD-916 (Active) NITD_bound->NITD_unbound Dissociation Cell_Wall Cell Wall NITD_unbound->Cell_Wall Diffusion InhA InhA Enzyme Cell_Wall->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibition Mycolic_Acid->Cell_Wall Essential for Integrity Cell_Lysis Cell Lysis Mycolic_Acid->Cell_Lysis Disruption leads to

Caption: Impact of serum protein binding on NITD-916's mechanism of action.

experimental_workflow cluster_mic MIC Shift Assay cluster_binding Protein Binding Assay (Equilibrium Dialysis) Start_MIC Prepare NITD-916 dilutions in two media types Media1 Standard Broth Start_MIC->Media1 Media2 Broth + Serum Protein Start_MIC->Media2 Inoculate Inoculate with Mycobacterium Media1->Inoculate Media2->Inoculate Incubate Incubate Inoculate->Incubate Read_MIC Determine MIC in each medium Incubate->Read_MIC Compare Calculate Fold-Shift in MIC Read_MIC->Compare Start_Dialysis Add NITD-916 to plasma Dialysis Equilibrium Dialysis (Plasma vs. PBS) Start_Dialysis->Dialysis Quantify Quantify NITD-916 in both chambers (LC-MS/MS) Dialysis->Quantify Calculate Calculate % Bound and % Unbound Quantify->Calculate

Caption: Workflow for determining serum protein impact on NITD-916 activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in MIC values in serum-supplemented media. - Inconsistent serum protein concentration.- Lot-to-lot variability in commercial serum.- Contamination of serum.- Use a consistent, high-quality source of serum or purified albumin.- Filter-sterilize all protein solutions before use.- Run replicates and include appropriate controls in every experiment.
No significant MIC shift observed, contrary to expectations. - The specific protein used (e.g., bovine serum albumin instead of human) has low affinity for NITD-916.- The concentration of protein is too low to see a significant binding effect.- The compound has lower protein binding than anticipated.- Ensure the use of human serum or human serum albumin for clinically relevant data.- Verify that the protein concentration is at a physiological level (e.g., ~40 mg/mL for albumin).- Perform a direct protein binding assay (Protocol 2) to confirm the binding percentage.
Precipitation of NITD-916 in media. - NITD-916 has low aqueous solubility.[7]- High concentration of NITD-916 in the stock solution or initial dilutions.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.- Visually inspect all wells for precipitation before and after incubation.- If solubility is a persistent issue, consider using a solubilizing agent, but first validate that it does not affect bacterial growth or compound activity.
Inconsistent results in equilibrium dialysis. - Equilibrium not reached.- Non-specific binding of the compound to the dialysis device.- Degradation of the compound during incubation.- Optimize the incubation time to ensure equilibrium is achieved.- Assess compound recovery to check for non-specific binding.- Analyze compound stability in plasma at 37°C over the incubation period.

References

Technical Support Center: NITD-916 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of NITD-916 in stock solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for NITD-916 stock solutions?

A1: The recommended solvent for preparing NITD-916 stock solutions is dimethyl sulfoxide (DMSO). For storage, it is advised to keep the stock solutions at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6-12 months).[1][2][3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][6]

Q2: How can I be sure my NITD-916 stock solution is still active?

A2: The most reliable way to confirm the activity of your NITD-916 stock solution is to perform a bioassay, such as determining the minimum inhibitory concentration (MIC) against a sensitive strain of Mycobacterium tuberculosis.[3] A significant increase in the MIC value compared to a freshly prepared standard would indicate degradation. Additionally, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution over time.

Q3: Can I store my NITD-916 stock solution at 4°C?

A3: Storing NITD-916 stock solutions at 4°C is not recommended. While the solid powder form of NITD-916 is stable at 4°C for up to two years, solutions are more prone to degradation.[6] For optimal stability, frozen storage at -20°C or -80°C is necessary.

Q4: I observed precipitation in my NITD-916 stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has evaporated. Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the stock solution should be discarded. To avoid this, ensure the initial concentration is within the solubility limits of DMSO and that the storage vials are properly sealed to prevent solvent evaporation.[7]

Troubleshooting Guide

This guide provides solutions to common problems that may arise with NITD-916 stock solutions.

Problem Possible Cause Recommended Solution
Loss of compound activity in experiments. Degradation of NITD-916 in the stock solution.Prepare a fresh stock solution from powder. Verify the activity of the new stock solution with a positive control. Implement proper storage procedures, including aliquoting and minimizing freeze-thaw cycles.[1][6]
Inaccurate initial concentration.Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use a calibrated pipette.[7]
Visible color change in the stock solution. Potential chemical degradation (e.g., oxidation).Discard the stock solution. When preparing new stock, consider degassing the solvent or overlaying the solution with an inert gas like argon or nitrogen before sealing, especially for long-term storage.[2]
Inconsistent results between experiments. Use of different aliquots that have undergone varying numbers of freeze-thaw cycles.Always use a fresh aliquot for each experiment to ensure consistency.[6]
Contamination of the stock solution.Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the solution if necessary for the experimental application.[6]

Potential Degradation Pathways

While specific degradation products of NITD-916 have not been extensively reported, based on its 4-hydroxy-2-pyridone core structure, the following degradation pathways are chemically plausible:

  • Hydrolysis: The lactam ring in the pyridone structure could be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening and loss of activity.

  • Oxidation: The hydroxypyridone moiety can be prone to oxidation, which may be accelerated by exposure to air (oxygen), light, or trace metal ions.[8] This can lead to the formation of various oxidized species.

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[9][10] It is crucial to protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

G cluster_degradation Potential Degradation Pathways for NITD-916 NITD_916 NITD-916 (4-hydroxy-2-pyridone derivative) Hydrolysis Hydrolysis (Acid/Base) NITD_916->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) NITD_916->Oxidation Photodegradation Photodegradation (UV Light) NITD_916->Photodegradation Degraded_Products Inactive Degradation Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Potential degradation pathways of NITD-916.

Experimental Protocols

Protocol 1: Preparation of NITD-916 Stock Solution

Objective: To prepare a stable, high-concentration stock solution of NITD-916.

Materials:

  • NITD-916 powder

  • Anhydrous DMSO

  • Sterile, amber glass vials with Teflon-lined screw caps[7]

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Allow the NITD-916 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of NITD-916 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the NITD-916 is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber glass vials.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

  • Store the aliquots at -20°C or -80°C.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate NITD-916 powder to room temp. B Weigh NITD-916 A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Aliquot into amber vials D->E F Label and store at -20°C or -80°C E->F

Caption: Workflow for preparing NITD-916 stock solutions.

Protocol 2: Stability Assessment of NITD-916 Stock Solution by HPLC

Objective: To monitor the stability of NITD-916 in a stock solution over time by assessing its purity.

Materials:

  • NITD-916 stock solution (stored under desired conditions)

  • Freshly prepared NITD-916 standard solution of the same concentration

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Appropriate vials for the HPLC autosampler

Procedure:

  • Method Setup:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can be a gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 10-15 minutes.

    • Set the flow rate to 1 mL/min.

    • Set the UV detector to a wavelength where NITD-916 has maximum absorbance.

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 3, 6 months), thaw one aliquot of the stored NITD-916 stock solution.

    • Prepare a fresh standard solution of NITD-916 at the same concentration.

    • Dilute both the stored sample and the fresh standard to a suitable concentration for HPLC analysis in the mobile phase.

  • Analysis:

    • Inject the fresh standard to determine the retention time and peak area of intact NITD-916.

    • Inject the stored sample.

    • Compare the chromatograms of the stored sample and the fresh standard.

  • Data Interpretation:

    • A decrease in the peak area of NITD-916 in the stored sample compared to the fresh standard indicates degradation.

    • The appearance of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.

    • Calculate the percentage of remaining NITD-916 by comparing the peak area of the stored sample to that of the fresh standard.

G cluster_hplc_workflow HPLC Stability Assessment Workflow A Prepare fresh standard and thaw stored sample B Dilute samples A->B C Inject into HPLC B->C D Analyze chromatograms C->D E Compare peak areas and identify new peaks D->E F Calculate % degradation E->F

References

Validation & Comparative

A Head-to-Head Battle in Tuberculosis Therapy: NITD-916 vs. Ethionamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Efficacy, Mechanism of Action, and Safety Profiles for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. Both NITD-916 and ethionamide target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. However, their distinct mechanisms of action and preclinical data suggest significant differences in their potential as antitubercular agents. This guide provides a detailed, objective comparison of NITD-916 and ethionamide, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Ethionamide is a well-established second-line anti-TB drug that functions as a prodrug. It requires activation by the mycobacterial enzyme EthA, a monooxygenase, to form an active adduct that then inhibits InhA.[1] In contrast, NITD-916 is a direct-acting InhA inhibitor, bypassing the need for enzymatic activation.[2] This fundamental difference has significant implications for their efficacy against drug-resistant strains and their susceptibility to resistance development.

Drug_Mechanism_of_Action cluster_Ethionamide Ethionamide Pathway cluster_NITD916 NITD-916 Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Active_Ethionamide Active Ethionamide Adduct EthA->Active_Ethionamide InhA InhA Enzyme Active_Ethionamide->InhA Inhibition NITD916 NITD-916 (Direct Inhibitor) NITD916->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to Resistance_Mechanisms cluster_Ethionamide_Resistance Ethionamide Resistance cluster_NITD916_Resistance NITD-916 Resistance EthA_mutation Mutations in ethA gene No_Activation No Ethionamide Activation EthA_mutation->No_Activation leads to EthR_overexpression Overexpression of ethR repressor EthR_overexpression->No_Activation leads to InhA_mutation Mutations in inhA gene (active site) Reduced_Binding Reduced NITD-916 Binding InhA_mutation->Reduced_Binding leads to MIC_Workflow start Start drug_prep Prepare serial dilutions of NITD-916 and Ethionamide in 96-well plates start->drug_prep inoculum_prep Prepare standardized mycobacterial inoculum drug_prep->inoculum_prep inoculate Inoculate plates with mycobacteria inoculum_prep->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read plates for visible growth incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to Direct InhA Inhibitors: NITD-916 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that act on validated targets. One such target is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. While the frontline drug isoniazid targets InhA, its efficacy is compromised by resistance mechanisms, primarily due to mutations in the activating enzyme KatG. This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation. This guide provides a detailed comparison of a promising direct InhA inhibitor, NITD-916, with other notable direct inhibitors, supported by experimental data.

Mechanism of Action of Direct InhA Inhibitors

Direct inhibitors of InhA, including NITD-916, function by binding to the InhA enzyme, typically in the presence of its cofactor NADH. This binding event forms a stable ternary complex (InhA-NADH-inhibitor) that physically blocks the substrate-binding pocket of the enzyme.[1] By occluding the active site, these inhibitors prevent the binding of the natural fatty acyl substrate, thereby halting the elongation of fatty acids required for mycolic acid synthesis.[2][3] Disruption of this crucial pathway ultimately leads to the death of the mycobacterial cell.[1]

InhA_Inhibition cluster_0 Mycolic Acid Biosynthesis (FAS-II System) cluster_1 Inhibition Pathway Fatty_Acyl_Substrate Fatty Acyl Substrate InhA_NADH InhA-NADH Complex Fatty_Acyl_Substrate->InhA_NADH Binds to Elongated_Fatty_Acid Elongated Fatty Acid InhA_NADH->Elongated_Fatty_Acid Reduces Ternary_Complex InhA-NADH-Inhibitor Ternary Complex Mycolic_Acid Mycolic Acid Synthesis Elongated_Fatty_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Direct_Inhibitor Direct InhA Inhibitor (e.g., NITD-916) Direct_Inhibitor->InhA_NADH Binds to Inhibition Inhibition of Mycolic Acid Synthesis Ternary_Complex->Inhibition Leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Mechanism of Direct InhA Inhibition

Comparative Performance Data

The following tables summarize the in vitro potency of NITD-916 and other direct InhA inhibitors against the InhA enzyme (biochemical activity) and against whole M. tuberculosis cells (cellular activity).

Table 1: Biochemical Activity of Direct InhA Inhibitors
CompoundChemical ClassInhA IC₅₀ (µM)Reference
NITD-916 4-Hydroxy-2-pyridone0.57[3]
NITD-5294-Hydroxy-2-pyridone9.60
NITD-5644-Hydroxy-2-pyridone0.59
GSK138Thiadiazole0.04[4]
TriclosanDiphenyl ether~1[5]
Table 2: Cellular Activity (MIC) of Direct InhA Inhibitors against M. tuberculosis H37Rv
CompoundChemical ClassMIC₅₀ (µM)Reference
NITD-916 4-Hydroxy-2-pyridone0.05
NITD-5294-Hydroxy-2-pyridone1.54
NITD-5644-Hydroxy-2-pyridone0.16
GSK693ThiadiazoleNot specified
GSK138Thiadiazole1.0[4]
Table 3: Cellular Activity (MIC) of NITD-916 against Multi-Drug Resistant (MDR) M. tuberculosis Strains
MDR StrainMIC (µM)Reference
MDR 10.04
MDR 20.16
MDR 30.08
MDR 40.04
MDR 50.08
MDR 60.16

In Vivo Efficacy

In vivo studies in mouse models of tuberculosis have demonstrated the efficacy of NITD-916. In an acute infection model, oral administration of NITD-916 resulted in a significant reduction in bacterial load in the lungs.[1] Similarly, in a chronic infection model, treatment with NITD-916 also led to a notable decrease in bacterial burden.[1] Comparative studies with other direct InhA inhibitors are ongoing, with compounds like GSK138 also showing promise in enhancing the efficacy of combination drug regimens in murine models.[4]

Experimental Protocols

InhA Enzymatic Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the InhA enzyme. The assay is based on monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate

  • Test inhibitor compound

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of InhA enzyme in a suitable buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 10-100 nM).

    • Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically around 250 µM.

    • Prepare a stock solution of the enoyl-CoA substrate (e.g., DD-CoA) in a suitable solvent. The final concentration in the assay is typically around 25 µM.

    • Prepare serial dilutions of the test inhibitor compound in DMSO. The final DMSO concentration in the assay should be kept constant, usually at 1%.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the NADH solution to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the InhA enzyme solution to each well to initiate a pre-incubation period. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the enoyl-CoA substrate to all wells.

    • Immediately place the plate in a spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the initial velocities to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Assay - REMA)

This protocol outlines a colorimetric method for determining the MIC of a compound against M. tuberculosis. The assay relies on the reduction of the blue indicator dye resazurin to the pink resorufin by metabolically active mycobacterial cells.

Materials:

  • M. tuberculosis H37Rv or other strains of interest

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test inhibitor compound

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 96-well microplates

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of the test inhibitor compound in 7H9 broth directly in the 96-well plate.

    • Include a drug-free control well (broth only) and a positive control well (bacteria with no drug).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well.

    • Seal the plate and incubate at 37°C in a humidified incubator for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Visually inspect the plate for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

NITD-916 represents a significant advancement in the development of direct InhA inhibitors for the treatment of tuberculosis. Its potent activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis, coupled with its demonstrated in vivo efficacy, makes it a promising lead compound. Continued research and comparative studies with other direct InhA inhibitors, such as those from the thiadiazole class, will be crucial in identifying the most effective candidates to progress into clinical development and ultimately provide new, effective treatment options for tuberculosis patients worldwide.

References

Cross-validation of NITD-916 MIC results across different labs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Minimum Inhibitory Concentration (MIC) data for NITD-916, a potent enoyl-ACP reductase (InhA) inhibitor, against various mycobacterial species as reported in different studies. While a formal cross-laboratory ring trial has not been identified, this document synthesizes available data to offer researchers a consolidated view of the compound's in vitro activity and the methodologies used for its evaluation.

Comparative MIC Data of NITD-916

The in vitro potency of NITD-916 has been assessed against several species of Mycobacterium, including M. tuberculosis, M. abscessus, and M. fortuitum. The MIC values, summarized below, demonstrate consistent activity, though variations exist depending on the species, strain, and testing medium used.

Table 1: NITD-916 MIC Against Mycobacterium tuberculosis
StrainMICMedium UsedSource
M. tuberculosis (General)MIC₅₀: 50 nMNot Specified[1]
Multi-Drug Resistant (MDR) strains0.04 - 0.16 µMNot Specified[1]
H37Rv0.08 µMMiddlebrook 7H10 Agar[2]
Table 2: NITD-916 MIC Against Mycobacterium abscessus
Strain(s)No. of IsolatesMIC RangeMIC₅₀MIC₉₀Source
Clinical Isolates1940.032 - 4 mg/L0.125 mg/L1 mg/L[3][4][5]
Reference Strains100.063 - 1 mg/LNot ReportedNot Reported[4]
Table 3: NITD-916 MIC Against Mycobacterium fortuitum and Comparators
StrainMediumNITD-916 MICIsoniazid (INH) MICAmikacin (AMK) MICSource
ATCC 6841CaMHB0.04 µg/mL>50 µg/mLNot Reported[6]
ATCC 68417H9OADC0.31 µg/mL<50 µg/mLNot Reported[6]
ATCC 6841Sauton's + OADC0.16 µg/mL<50 µg/mLNot Reported[6]
Clinical Isolates (9)CaMHB0.16 - 0.31 µg/mL50 - 100 µg/mL5 - 10 µg/mL[6]

Experimental Protocols

The determination of MIC is critical for evaluating the potency of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

General Broth Microdilution Protocol for Mycobacteria:

  • Inoculum Preparation: Mycobacterial isolates are cultured on appropriate solid media. Colonies are then used to prepare a standardized suspension in broth (e.g., Middlebrook 7H9 with OADC or Cation-Adjusted Mueller-Hinton Broth - CaMHB), adjusted to a specific McFarland turbidity standard.

  • Drug Dilution: NITD-916 is serially diluted in microtiter plates using the appropriate broth medium to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: Plates are sealed and incubated under appropriate conditions (e.g., 30°C or 37°C) for a specified period, which can range from several days to weeks depending on the growth rate of the mycobacterial species.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

Key Media and Conditions:

  • For M. abscessus, the broth microdilution method was used.[3][5]

  • For M. fortuitum, testing was performed in multiple media, including Cation-Adjusted Mueller-Hinton Broth (CaMHB), Middlebrook 7H9 with OADC supplement (7H9OADC), and Sauton's medium with OADC.[6] Results indicate that the MIC of NITD-916 can vary significantly depending on the medium used.[6]

  • For M. tuberculosis, MICs were determined on Middlebrook 7H10 agar or in 7H9 broth with OADC and Tween.[2]

Signaling Pathways and Logical Relationships

NITD-916 Mechanism of Action

NITD-916 functions by directly inhibiting the mycobacterial enoyl-ACP reductase, InhA. This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are essential for the mycobacterial cell wall. By blocking InhA, NITD-916 prevents mycolic acid synthesis, leading to cell death.[1][2]

NITD916_MoA cluster_fas FAS-II Pathway cluster_cellwall Cell Wall Synthesis Fatty Acyl Substrate Fatty Acyl Substrate InhA InhA Fatty Acyl Substrate->InhA Elongation Elongation InhA->Elongation + NADH Mycolic Acid Precursors Mycolic Acid Precursors Elongation->Mycolic Acid Precursors Mycolic Acids Mycolic Acids Mycolic Acid Precursors->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis NITD-916 NITD-916 NITD-916->InhA Inhibits

Caption: Mechanism of action of NITD-916 via inhibition of the InhA enzyme in the FAS-II pathway.

Cross-Laboratory MIC Validation Workflow

To ensure the reproducibility and reliability of MIC data, a cross-laboratory validation study is the gold standard. The following diagram illustrates a logical workflow for conducting such a study.

CrossLab_Validation cluster_setup Phase 1: Standardization cluster_analysis Phase 3: Data Analysis A Central Lab: Prepare and Distribute - Standardized Bacterial Strains - Aliquots of NITD-916 - Common Protocol & Media B Participating Labs (Lab 1, Lab 2, ... Lab N) A->B Ship Materials C1 Lab 1: Perform MIC Assay C2 Lab 2: Perform MIC Assay Cn Lab N: Perform MIC Assay D Central Lab: Collect Raw Data C1->D C2->D Cn->D E Statistical Analysis: - Inter-laboratory Precision - Reproducibility - Outlier Identification D->E F Establish Reference MIC Range E->F

Caption: A conceptual workflow for the cross-laboratory validation of NITD-916 MIC results.

References

Comparative Potency of NITD-916 Against Diverse Mycobacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro potency of NITD-916, a novel enoyl-acyl carrier protein (ACP) reductase inhibitor, against a range of clinically relevant mycobacterial species. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the compound's mechanism of action to support further investigation and development.

Executive Summary

NITD-916 is a potent, orally bioavailable 4-hydroxy-2-pyridone derivative that directly inhibits the mycobacterial enoyl-ACP reductase, InhA.[1][2] This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. By bypassing the need for activation by the catalase-peroxidase enzyme KatG, NITD-916 demonstrates significant activity against isoniazid (INH)-resistant strains of Mycobacterium tuberculosis.[1][3] Furthermore, extensive in vitro studies have demonstrated its broad-spectrum activity against various non-tuberculous mycobacteria (NTM), positioning it as a promising candidate for the treatment of a wide array of mycobacterial infections.

Data Presentation: In Vitro Potency of NITD-916

The following tables summarize the minimum inhibitory concentration (MIC) values of NITD-916 against various mycobacterial species as determined by the broth microdilution method. These data have been compiled from multiple peer-reviewed studies to provide a comparative overview.

Table 1: Potency of NITD-916 against Mycobacterium tuberculosis (MTB)
Strain TypeMIC Range (mg/L)Reference
Drug-Susceptible0.015 - 0.05[3]
Isoniazid-Resistant (KatG mutations)0.015 - 0.05[3]
Multi-Drug Resistant (MDR)0.015 - 0.05[3]
Table 2: Potency of NITD-916 against Non-Tuberculous Mycobacteria (NTM) Reference Strains
Mycobacterial SpeciesMIC (mg/L)
Mycobacterium abscessus0.125
Mycobacterium fortuitum0.25
Mycobacterium peregrinum0.25
Mycobacterium avium1
Mycobacterium intracellulare1
Mycobacterium kansasii>16
Mycobacterium scrofulaceum>16
Mycobacterium szulgai>16
Mycobacterium xenopi>16
Mycobacterium chelonae>16
Mycobacterium immunogenum>16
Mycobacterium smegmatis0.5

Data for NTM reference strains were primarily sourced from a single comprehensive study to ensure methodological consistency.[4] It is noteworthy that while NITD-916 shows potent activity against several NTMs, its efficacy against M. kansasii, M. scrofulaceum, M. szulgai, and M. xenopi was found to be comparatively weaker in this study.[4][5]

Table 3: Potency of NITD-916 against Mycobacterium abscessus Clinical Isolates
Isolate SubspeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
M. abscessus subsp. abscessus1480.12510.032 - 4
M. abscessus subsp. massiliense460.12510.032 - 4
Total 194 0.125 1 0.032 - 4

Data from a study on a large panel of clinical isolates of M. abscessus.[3][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The in vitro potency of NITD-916 is determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

a. Preparation of Inoculum:

  • Mycobacterial strains are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar).

  • Colonies are harvested and suspended in sterile saline or broth containing Tween 80 to prevent clumping.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.

  • The standardized suspension is then diluted to the final inoculum concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

b. Preparation of NITD-916 Dilutions:

  • A stock solution of NITD-916 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of NITD-916 are prepared in cation-adjusted Mueller-Hinton broth (for rapidly growing mycobacteria) or Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) for other mycobacteria.

c. Microplate Inoculation and Incubation:

  • The diluted NITD-916 solutions are dispensed into 96-well microtiter plates.

  • Each well is inoculated with the prepared mycobacterial suspension.

  • The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for M. tuberculosis) for a specified duration (typically 3-14 days, depending on the species' growth rate).

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of NITD-916 that completely inhibits visible growth of the mycobacteria.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of NITD-916 to inhibit the growth of mycobacteria within host cells.[10][11][12]

a. Cell Culture and Infection:

  • A macrophage cell line (e.g., THP-1) is cultured and differentiated into mature macrophages.

  • The macrophages are seeded in multi-well plates and infected with a single-cell suspension of mycobacteria at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage ratio).

  • After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing and a short incubation with an aminoglycoside antibiotic (e.g., amikacin or gentamicin) that does not penetrate eukaryotic cells.

b. Drug Treatment and Incubation:

  • The infected macrophages are then treated with various concentrations of NITD-916.

  • The plates are incubated for a defined period (e.g., 24 to 72 hours).

c. Determination of Intracellular Bacterial Load:

  • At designated time points, the macrophages are lysed with a detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • The lysate is serially diluted and plated on appropriate agar plates.

  • After incubation, the number of CFUs is counted to determine the intracellular bacterial load. The results are often expressed as a log₁₀ reduction in CFUs compared to untreated controls.[3]

Mandatory Visualization

Mechanism of Action of NITD-916

The following diagram illustrates the signaling pathway of mycolic acid biosynthesis and the inhibitory action of NITD-916.

Caption: Mechanism of NITD-916 action on the mycolic acid biosynthesis pathway.

Experimental Workflow: Intracellular Activity Assay

The following diagram outlines the workflow for assessing the intracellular potency of NITD-916.

Intracellular_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Culture_Macrophages 1. Culture & Differentiate Macrophages (e.g., THP-1) Infect_Macrophages 2. Infect Macrophages with Mycobacteria (MOI) Culture_Macrophages->Infect_Macrophages Remove_Extracellular 3. Remove Extracellular Bacteria Infect_Macrophages->Remove_Extracellular Add_NITD916 4. Add NITD-916 (various concentrations) Remove_Extracellular->Add_NITD916 Incubate 5. Incubate (e.g., 24-72 hours) Add_NITD916->Incubate Lyse_Macrophages 6. Lyse Macrophages Incubate->Lyse_Macrophages Plate_Lysate 7. Serially Dilute & Plate Lysate Lyse_Macrophages->Plate_Lysate Count_CFU 8. Incubate & Count CFUs Plate_Lysate->Count_CFU Compare_Results 9. Compare to Untreated Control Count_CFU->Compare_Results

Caption: Workflow for determining the intracellular activity of NITD-916.

References

Synergistic and Antagonistic Interactions of NITD-916 with Other Antimycobacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and antagonistic interactions of NITD-916, a potent inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), with other drugs. The data presented here is crucial for the rational design of combination therapies against pathogenic mycobacteria, including Mycobacterium abscessus and Mycobacterium tuberculosis.

Executive Summary

NITD-916, a 4-hydroxy-2-pyridone derivative, directly inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway of mycobacteria. This mechanism circumvents the need for prodrug activation, rendering it effective against isoniazid-resistant strains of M. tuberculosis. This guide focuses on the interactions of NITD-916 with other antimycobacterial drugs, presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation: In Vitro Drug Interactions with NITD-916 against Mycobacterium abscessus

The following table summarizes the interaction of NITD-916 with a panel of ten clinically used anti-M. abscessus drugs against two reference strains and eight clinical isolates. The interactions were determined using the checkerboard broth microdilution assay, and the results are expressed as the Fractional Inhibitory Concentration Index (FICI).

Table 1: Synergistic and Indifferent Interactions of NITD-916 with Anti-M. abscessus Drugs

DrugTargetInteraction with NITD-916FICI RangeInterpretation
Clarithromycin (CLR)50S ribosomal subunitSynergy/Indifference≤ 0.5 (in 2/5 M. abscessus subsp. massiliense isolates) / 0.75 - 2 (in M. abscessus subsp. abscessus isolates)Synergistic in some massiliense strains, otherwise indifferent[1]
Amikacin (AMK)30S ribosomal subunitIndifference0.75 - 2No potentiation or antagonism observed[1]
Imipenem (IPM)Peptidoglycan biosynthesisIndifference0.75 - 2No potentiation or antagonism observed[1]
Cefoxitin (FOX)Peptidoglycan biosynthesisIndifference0.75 - 2No potentiation or antagonism observed[1]
Moxifloxacin (MXF)DNA gyraseIndifference0.75 - 2No potentiation or antagonism observed[1]
Rifabutin (RFB)RNA polymeraseIndifference0.75 - 2No potentiation or antagonism observed[1]
Linezolid (LZD)50S ribosomal subunitIndifference0.75 - 2No potentiation or antagonism observed[1]
Clofazimine (CFZ)NADH-quinone oxidoreductaseIndifference0.75 - 2No potentiation or antagonism observed[1]
Tigecycline (TGC)30S ribosomal subunitIndifference0.75 - 2No potentiation or antagonism observed[1]
Bedaquiline (BDQ)ATP synthaseIndifference0.75 - 2No potentiation or antagonism observed[1]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Notably, no antagonistic interactions were observed between NITD-916 and any of the tested drugs[1]. The most common interaction was indifference[1].

Experimental Protocols

Checkerboard Broth Microdilution Assay for Drug Interaction Analysis

The synergistic and antagonistic interactions of NITD-916 were evaluated using the checkerboard broth microdilution assay.[1]

1. Preparation of Drug Solutions:

  • Stock solutions of NITD-916 and the comparator drugs were prepared in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each drug were prepared in 96-well microtiter plates. For the checkerboard setup, NITD-916 was serially diluted along the x-axis, and the comparator drug was serially diluted along the y-axis.

2. Inoculum Preparation:

  • Mycobacterium abscessus strains were grown in an appropriate liquid medium to the mid-logarithmic phase.

  • The bacterial suspension was diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

3. Incubation:

  • The inoculated microtiter plates were incubated at a controlled temperature for a specified period, typically 3-5 days for M. abscessus.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was defined as the lowest concentration of a single drug or a drug combination that completely inhibited visible bacterial growth.

5. Calculation of Fractional Inhibitory Concentration Index (FICI):

  • The FICI was calculated for each drug combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1][2]

Mandatory Visualization

Signaling Pathway of NITD-916 Action

NITD916_Mechanism cluster_cell_wall Mycobacterial Cell Wall cluster_synthesis Mycolic Acid Synthesis Mycolic Acids Mycolic Acids FAS-II System FAS-II System FAS-II System->Mycolic Acids Synthesizes InhA InhA InhA->FAS-II System Essential for NADH NADH NADH->InhA Fatty Acyl Substrate Fatty Acyl Substrate Fatty Acyl Substrate->FAS-II System NITD-916 NITD-916 NITD-916->InhA Inhibits

Caption: Mechanism of NITD-916 inhibition of mycolic acid synthesis.

Experimental Workflow for Drug Interaction Studies

Drug_Interaction_Workflow Start Start Drug_Dilution Prepare Serial Dilutions of NITD-916 and Comparator Drug Start->Drug_Dilution Checkerboard_Setup Set up 96-well Plate Checkerboard Assay Drug_Dilution->Checkerboard_Setup Inoculation Inoculate with Mycobacterial Suspension Checkerboard_Setup->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC of Individual Drugs and Combinations Incubation->MIC_Determination FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) MIC_Determination->FICI_Calculation Interpretation Interpret Interaction FICI_Calculation->Interpretation Synergy Synergy Interpretation->Synergy FICI <= 0.5 Indifference Indifference Interpretation->Indifference 0.5 < FICI <= 4 Antagonism Antagonism Interpretation->Antagonism FICI > 4 End End Synergy->End Indifference->End Antagonism->End

Caption: Workflow for determining drug interactions using the checkerboard assay.

Interactions of NITD-916 with Anti-Tuberculosis Drugs

Currently, there is a lack of published data specifically detailing the synergistic or antagonistic interactions of NITD-916 with first- and second-line anti-tuberculosis drugs in M. tuberculosis. However, studies on other direct InhA inhibitors suggest potential for additive or synergistic effects when combined with drugs targeting different pathways. For instance, some direct InhA inhibitors have shown additive effects with rifampin[3]. Further research is warranted to elucidate the interaction profile of NITD-916 with the standard anti-tuberculosis regimen to assess its potential role in novel combination therapies for both drug-susceptible and drug-resistant tuberculosis.

References

A Comparative Analysis of NITD-916 and Current First-Line Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-tuberculosis candidate, NITD-916, against the current standard first-line treatment regimen (isoniazid, rifampicin, pyrazinamide, and ethambutol). The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols supporting these findings.

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The current standard of care, a multi-drug regimen developed decades ago, faces challenges of long treatment duration and growing resistance. NITD-916, a novel direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), presents a promising alternative. This guide benchmarks NITD-916 against the standard regimen, highlighting its distinct mechanism of action which circumvents common resistance pathways to isoniazid, a cornerstone of current therapy. Preclinical data demonstrates potent in vitro activity and in vivo efficacy of NITD-916, comparable to isoniazid, with the added advantage of activity against isoniazid-resistant Mycobacterium tuberculosis.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between NITD-916 and the standard TB regimen lies in their molecular targets and modes of action.

NITD-916: Direct Inhibition of Mycolic Acid Synthesis

NITD-916 is a 4-hydroxy-2-pyridone derivative that directly inhibits the mycobacterial enoyl-acyl carrier protein reductase, InhA.[1] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are essential components of the mycobacterial cell wall. By forming a ternary complex with InhA and its cofactor NADH, NITD-916 blocks the substrate-binding pocket, thereby inhibiting mycolic acid synthesis and leading to bacterial cell death.[1][2] A key advantage of NITD-916 is that it does not require activation by the catalase-peroxidase enzyme, KatG.[3][4]

Current First-Line Anti-TB Drugs: A Multi-pronged Attack

The standard first-line regimen, often abbreviated as RIPE or RHZE, consists of four drugs, each with a unique mechanism of action:

  • Isoniazid (INH): A prodrug that, like NITD-916, ultimately inhibits mycolic acid synthesis. However, it requires activation by the mycobacterial catalase-peroxidase KatG to form an active complex with NAD. This complex then inhibits InhA.[5][6]

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[5][7]

  • Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. The exact mechanism is not fully understood but is thought to involve the disruption of membrane potential and inhibition of trans-translation in an acidic environment.[5][7]

  • Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall.[5]

The following diagram illustrates the distinct signaling pathway of NITD-916 in comparison to Isoniazid.

cluster_NITD916 NITD-916 Pathway cluster_Isoniazid Isoniazid Pathway NITD916 NITD-916 InhA_NADH InhA-NADH Complex NITD916->InhA_NADH Direct Inhibition MycolicAcid_Synth_NITD Mycolic Acid Synthesis InhA_NADH->MycolicAcid_Synth_NITD Blocks CellWall_Integrity_NITD Cell Wall Integrity MycolicAcid_Synth_NITD->CellWall_Integrity_NITD Disrupts CellDeath_NITD Bacterial Cell Death CellWall_Integrity_NITD->CellDeath_NITD Leads to Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Activated_INH->InhA Inhibits MycolicAcid_Synth_INH Mycolic Acid Synthesis InhA->MycolicAcid_Synth_INH Blocks CellWall_Integrity_INH Cell Wall Integrity MycolicAcid_Synth_INH->CellWall_Integrity_INH Disrupts CellDeath_INH Bacterial Cell Death CellWall_Integrity_INH->CellDeath_INH Leads to

Caption: Comparative signaling pathways of NITD-916 and Isoniazid.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of anti-tubercular agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound/RegimenTarget OrganismMIC50IC50Reference
NITD-916 M. tuberculosis H37Rv50 nM570 nM (InhA)[1]
NITD-916 MDR M. tuberculosis strains0.04 - 0.16 µM-[1]
Isoniazid Drug-Susceptible M. tuberculosis~0.02 - 0.06 µg/mL-
Rifampicin Drug-Susceptible M. tuberculosis~0.05 - 0.2 µg/mL-
Pyrazinamide Drug-Susceptible M. tuberculosis~12.5 - 100 µg/mL (at acidic pH)-[8]
Ethambutol Drug-Susceptible M. tuberculosis~0.5 - 2.0 µg/mL-

Key Findings:

  • NITD-916 demonstrates potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.[1]

  • The direct inhibition of InhA by NITD-916 circumvents the common mechanism of isoniazid resistance, which often involves mutations in the katG gene required for its activation.[9]

In Vivo Efficacy: Preclinical Animal Models

The efficacy of anti-tubercular drugs is evaluated in animal models, most commonly in mice, to assess their ability to reduce the bacterial burden in target organs like the lungs and spleen.

Compound/RegimenAnimal ModelDosingEfficacyReference
NITD-916 BALB/c mice (intranasally infected with M. tuberculosis H37Rv)100 mg/kg, p.o., daily for 1 monthReduced bacterial burden in the lung by 0.95 log10 CFU[1]
NITD-916 Mouse model of TB infectionNot specifiedComparable efficacy to isoniazid[9][10]
Standard Regimen (RHZE) Mouse models (various)Standard dosesEstablished efficacy in reducing bacterial load and preventing relapse[11]

Key Findings:

  • In vivo studies in mouse models of TB infection have shown that NITD-916 has comparable efficacy to isoniazid.[9][10]

  • A significant advantage of NITD-916 is its lower frequency of resistance development in vitro compared to isoniazid (1x10-8 for NITD-916 vs. 1x10-5 for INH).[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of anti-tubercular drugs is determined using a broth microdilution method.

cluster_workflow MIC Determination Workflow prep_inoculum Prepare M. tuberculosis Inoculum (e.g., H37Rv) serial_dilution Perform Serial Dilutions of Test Compound (e.g., NITD-916) in 96-well plate add_inoculum Add Bacterial Inoculum to each well serial_dilution->add_inoculum incubation Incubate plates at 37°C add_inoculum->incubation read_results Read Results (Visually or Spectrophotometrically) to determine MIC incubation->read_results

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth medium, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard.[8]

  • Drug Dilution: The test compound (e.g., NITD-916) is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is sealed and incubated at 37°C for a defined period, typically 7-21 days.[12]

  • MIC Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth. This can be assessed visually or with a spectrophotometer.[13]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis Infection

Mouse models are the standard for preclinical evaluation of anti-TB drug efficacy.

cluster_workflow In Vivo Efficacy Testing Workflow infection Infect Mice (e.g., BALB/c) with M. tuberculosis (aerosol or intravenous) treatment Initiate Drug Treatment (e.g., NITD-916 or RIPE) for a defined period infection->treatment monitoring Monitor animal health and body weight treatment->monitoring euthanasia Euthanize mice at specific time points monitoring->euthanasia organ_harvest Harvest Lungs and Spleen euthanasia->organ_harvest cfu_enumeration Homogenize organs and plate serial dilutions to enumerate CFU organ_harvest->cfu_enumeration

Caption: Workflow for in vivo efficacy testing in a mouse model.

Protocol:

  • Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman) via aerosol inhalation or intravenous injection to establish a pulmonary infection.[11][14]

  • Treatment: After a pre-defined period to allow the infection to establish, treatment with the experimental drug (e.g., NITD-916) or a comparator regimen (e.g., RIPE) is initiated. Drugs are typically administered daily via oral gavage.

  • Monitoring: The health and body weight of the mice are monitored throughout the experiment.

  • Efficacy Assessment: At specific time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are then homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of viable bacteria, expressed as colony-forming units (CFU). The reduction in CFU in treated groups compared to an untreated control group indicates the drug's efficacy.

Conclusion

NITD-916 represents a promising new avenue for the treatment of tuberculosis. Its direct inhibition of InhA offers a distinct advantage over isoniazid by bypassing the need for enzymatic activation, thereby retaining activity against many isoniazid-resistant strains. Preclinical data demonstrates potent in vitro and in vivo activity. While direct comparative data against the full RIPE/RHZE regimen is still emerging, its efficacy profile, particularly against resistant strains, positions NITD-916 as a strong candidate for inclusion in future, potentially shorter and more effective, TB treatment regimens. Further clinical evaluation is warranted to fully elucidate its therapeutic potential in humans.

References

Safety Operating Guide

Navigating the Disposal of NITD-916: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the novel anti-tuberculosis agent NITD-916, understanding the proper handling and disposal procedures is paramount for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with mandated disposal instructions for NITD-916 is not required under current REACH regulations due to its classification as a non-hazardous substance, adherence to general best practices for chemical waste management is essential. This guide provides a comprehensive overview of the known properties of NITD-916 and a step-by-step approach to its safe disposal.

Key Characteristics and Handling of NITD-916

NITD-916 is a 4-hydroxy-2-pyridone derivative that functions as a direct inhibitor of the mycobacterial enoyl reductase InhA.[1] It is a white to off-white solid compound.[1] For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).[1] Proper storage is crucial to maintain its stability.

ParameterConditionDuration
Storage of Powder -20°C3 years
Storage of Solution (in solvent) -80°C6 months
-20°C1 month[1] or 3 months

Note: Stability information for solutions stored at -20°C varies slightly between suppliers. It is advisable to follow the recommendations provided by the specific vendor.

Experimental Protocols: General Disposal Procedure for NITD-916

The following procedure is based on general guidelines for the disposal of non-hazardous laboratory chemicals.[2][3][4][5] It is imperative to consult and follow your institution's specific waste management policies and local regulations.

Step 1: Waste Identification and Segregation

  • Determine the nature of the waste. Is it the pure, unused solid compound, a solution in a solvent (e.g., DMSO), or contaminated labware (e.g., pipette tips, tubes)?

  • Segregate NITD-916 waste from hazardous chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.[2]

Step 2: Disposal of Solid NITD-916

  • For small quantities of pure, solid NITD-916, it can typically be disposed of as non-hazardous solid waste.[4][6]

  • Package the solid waste in a securely sealed container to prevent dust inhalation or spillage.

  • Clearly label the container as "Non-hazardous waste: NITD-916".

  • Dispose of the container in the designated non-hazardous solid laboratory waste stream, as per your institution's guidelines.[3]

Step 3: Disposal of NITD-916 Solutions

  • Do not pour NITD-916 solutions down the drain. [2][7] While NITD-916 itself is not classified as hazardous, the solvent (e.g., DMSO) may have specific disposal requirements.

  • Collect waste solutions in a designated, properly labeled, and sealed waste container. The label should clearly indicate the contents, including the solvent and the presence of NITD-916.

  • Manage the waste container according to your institution's procedures for non-hazardous chemical liquid waste. This may involve collection by your institution's environmental health and safety (EHS) department.[7]

Step 4: Disposal of Contaminated Labware

  • Labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with NITD-916 should be considered chemically contaminated waste.

  • Collect this waste in a designated, labeled container separate from regular trash and biohazardous waste.

  • Dispose of the container through your institution's chemical waste stream.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of NITD-916 waste in a laboratory setting.

NITD916_Disposal_Workflow start NITD-916 Waste Generated waste_type Identify Waste Type start->waste_type solid Pure Solid NITD-916 waste_type->solid Solid solution NITD-916 in Solvent (e.g., DMSO) waste_type->solution Solution labware Contaminated Labware (Gloves, Tips, etc.) waste_type->labware Labware package_solid Package in a sealed, labeled container solid->package_solid collect_liquid Collect in a sealed, labeled waste container solution->collect_liquid collect_labware Collect in a designated, labeled waste container labware->collect_labware non_haz_solid_waste Dispose in Non-Hazardous Solid Lab Waste Stream package_solid->non_haz_solid_waste non_haz_liquid_waste Dispose via Institutional Non-Hazardous Liquid Waste Stream collect_liquid->non_haz_liquid_waste chem_waste Dispose via Chemical Waste Stream collect_labware->chem_waste consult_ehs Consult Institutional EHS & Local Regulations non_haz_solid_waste->consult_ehs non_haz_liquid_waste->consult_ehs chem_waste->consult_ehs

NITD-916 Disposal Decision Workflow

References

Safeguarding Research: A Comprehensive Guide to Handling NITD-916

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of NITD-916. Adherence to these protocols is mandatory to ensure a safe research environment and prevent occupational exposure.

NITD-916, a potent enoyl-acyl carrier protein reductase (InhA) inhibitor, presents specific handling challenges due to its combustible nature and high water hazard classification. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with this compound.

Core Safety and Handling Protocols

All handling of NITD-916 must occur within a designated controlled area, such as a chemical fume hood or a glove box, to minimize inhalation and contact risks. The following PPE is mandatory for all personnel handling the compound.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Respiratory Protection N95 respirator or higherProtects against inhalation of fine particles.
Hand Protection Double-layered nitrile glovesProvides a robust barrier against skin contact.
Eye Protection Chemical splash gogglesProtects eyes from potential splashes.
Body Protection Flame-resistant lab coatOffers protection against spills and fire hazards.
Footwear Closed-toe shoesPrevents exposure from spills.

Step-by-Step Operational Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store NITD-916 in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

  • The compound is classified as a combustible solid (Storage Class 11) and is highly hazardous to water (WGK 3).

Preparation of Solutions:

  • All weighing and preparation of NITD-916 solutions must be conducted within a certified chemical fume hood or glove box.

  • Use non-sparking tools to handle the solid compound.

  • NITD-916 is soluble in Dimethyl sulfoxide (DMSO).

Handling and Experimental Use:

  • Always handle the compound with the required PPE.

  • Avoid creating dust.

  • In case of a spill, follow the laboratory's established spill response procedure for potent compounds.

Disposal Plan

All waste materials contaminated with NITD-916, including gloves, lab coats, and consumables, must be disposed of as hazardous waste.

Waste Segregation and Disposal:

  • Collect all solid waste contaminated with NITD-916 in a clearly labeled, sealed hazardous waste container.

  • Collect all liquid waste containing NITD-916 in a separate, labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of NITD-916 down the drain.[1][2]

Emergency Procedures

In case of skin contact:

  • Immediately wash the affected area with copious amounts of soap and water.

  • Remove contaminated clothing.

  • Seek medical attention.

In case of eye contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes.

  • Seek medical attention.

In case of inhalation:

  • Move the individual to fresh air.

  • Seek medical attention.

In case of ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe handling and disposal of NITD-916.

NITD916_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_disposal Disposal Receive Receive & Inspect NITD-916 Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Full PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Prepare Prepare Solution (e.g., with DMSO) Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment SolidWaste Collect Contaminated Solid Waste Experiment->SolidWaste LiquidWaste Collect Contaminated Liquid Waste Experiment->LiquidWaste Dispose Dispose as Hazardous Waste SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for the safe handling and disposal of NITD-916.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.